molecular formula C12H9ClN2O B8570667 N-(3-chloropyridin-2-yl)benzamide

N-(3-chloropyridin-2-yl)benzamide

Cat. No.: B8570667
M. Wt: 232.66 g/mol
InChI Key: OKPUWPASCHXFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloropyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)

InChI Key

OKPUWPASCHXFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Foundational & Exploratory

N-(3-chloropyridin-2-yl)benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-(3-chloropyridin-2-yl)benzamide

This technical guide provides a comprehensive overview of a proposed synthetic protocol for this compound, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the absence of a specific, published protocol for this exact molecule in the searched literature, this guide outlines a general and robust synthetic methodology based on established procedures for analogous benzamide compounds.

Synthetic Pathway Overview

The synthesis of this compound is most readily achieved through the acylation of 2-amino-3-chloropyridine with benzoyl chloride. This standard method, a Schotten-Baumann reaction, is widely used for the formation of amide bonds and is known for its efficiency and broad applicability.

The proposed reaction involves the nucleophilic attack of the amino group of 2-amino-3-chloropyridine on the electrophilic carbonyl carbon of benzoyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-3-chloropyridine98%Sigma-Aldrich
Benzoyl chloride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

2.3. Synthesis Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chloropyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and characterization of similar benzamide compounds.

ParameterExpected Value
Reactant Quantities
2-Amino-3-chloropyridine1.0 mmol
Benzoyl chloride1.1 mmol
Pyridine1.2 mmol
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product Characteristics
Yield80-90%
Physical AppearanceWhite to off-white solid
Melting PointTo be determined
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Expected peaks for aromatic protons and the amide N-H proton.
¹³C NMR (CDCl₃, δ ppm)Expected peaks for aromatic carbons and the amide carbonyl carbon.
Mass Spec (m/z)Expected molecular ion peak [M+H]⁺.

Visualizations

4.1. Reaction Scheme

The following diagram illustrates the chemical transformation in the synthesis of this compound.

reaction_scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 2-Amino-3-chloropyridine p1 This compound r1->p1 + r2 Benzoyl Chloride r2->p1 c1 Pyridine, DCM 0 °C to RT

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

experimental_workflow A Dissolve 2-amino-3-chloropyridine and pyridine in DCM B Cool to 0 °C A->B C Add benzoyl chloride dropwise B->C D Stir at room temperature C->D E Quench with NaHCO₃ solution D->E F Extract with DCM E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H I Characterize the final product H->I

Caption: Step-by-step workflow for the synthesis and purification.

N-(3-chloropyridin-2-yl)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Mechanism of Action of N-(3-chloropyridin-2-yl)benzamide

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Depending on the substitution pattern, benzamides can interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and structural proteins. This guide explores the most probable mechanisms of action for this compound by analogy to well-characterized benzamide compounds. The primary putative mechanisms include:

  • Glucokinase (GK) Activation: Based on evidence from structurally similar N-pyridin-2-yl benzamide analogues.

  • Dopamine Receptor Antagonism: A hallmark of many clinically used substituted benzamides.

  • Hedgehog Signaling Pathway Inhibition: An emerging area for novel benzamide-based anticancer agents.

  • Histone Deacetylase (HDAC) Inhibition: A known mechanism for benzamides with an ortho-amino substitution on the benzoyl ring.

  • Tubulin Polymerization Inhibition: A mechanism associated with N-benzylbenzamide derivatives.

This document provides a comprehensive overview of these potential mechanisms, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate the investigation of this compound.

The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are integral to numerous therapeutic agents due to their versatile chemical properties and ability to form key interactions with biological targets.[1][2] The amide bond provides a rigid planar structure with hydrogen bond donor and acceptor capabilities, while the two aromatic rings can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of benzamides as antipsychotics, antiemetics, prokinetics, anti-diabetics, and anticancer agents.[3][4][5][6]

Potential Mechanisms of Action and Biological Targets

Glucokinase Activation

Recent studies have identified N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK).[7][8] GK is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[8] Allosteric activators enhance the enzyme's affinity for glucose, leading to increased insulin secretion and hepatic glucose uptake. Given the core N-pyridin-2-yl benzamide structure of the topic compound, this represents a highly plausible mechanism of action.

Signaling Pathway for Glucokinase Activation

GK_Activation cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Uptake GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P_pancreas->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Vesicle Exocytosis Ca_influx->Insulin_secretion Compound This compound (Putative GK Activator) Compound->GK_pancreas Allosteric Activation Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis Glycolysis G6P_liver->Glycolysis Compound_liver This compound (Putative GK Activator) Compound_liver->GK_liver Allosteric Activation

Caption: Putative mechanism of this compound as a glucokinase activator.

Quantitative Data for Analogous Glucokinase Activators

CompoundTargetAssayActivity MetricValueReference
3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamideGlucokinaseGlucose Uptake AssayEC50315 nM[7]
N-pyridin-2-yl benzamide analogues (general series)GlucokinaseIn vitro GK activationActivation Fold~2[7]
Dopamine Receptor Antagonism

A significant class of substituted benzamides, including amisulpride and sulpiride, function as selective antagonists of dopamine D2 and D3 receptors.[3][4] Their mechanism is often dose-dependent. At low doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect.[3][4] At higher doses, they block postsynaptic receptors in the mesolimbic pathway, resulting in antipsychotic activity.[3]

Signaling Pathway for Dopamine D2 Receptor Antagonism

D2R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2R_auto D2 Autoreceptor Dopamine_release->D2R_auto Feedback Negative Feedback D2R_auto->Feedback Feedback->Dopamine_release Compound_pre This compound (Low Dose) Compound_pre->D2R_auto Antagonism Dopamine Dopamine D2R_post Postsynaptic D2 Receptor Dopamine->D2R_post AC Adenylyl Cyclase D2R_post->AC cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (e.g., ↓ PKA activity) cAMP->Signaling Response Cellular Response (e.g., Antipsychotic Effect) Signaling->Response Compound_post This compound (High Dose) Compound_post->D2R_post Antagonism

Caption: Potential dual mechanism of action at dopamine D2 receptors.

Quantitative Data for Analogous Dopamine Receptor Antagonists

CompoundTargetAssayActivity MetricValueReference
AmisulprideD2/D3Receptor BindingKiNot specified[3][4]
(-)-SulpirideD2-like[3H]spiperone displacementIC5010⁻⁹ - 10⁻⁶ M[9]
(-)-SultoprideD2-like[3H]spiperone displacementIC5010⁻⁹ - 10⁻⁶ M[9]
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway.[10]

Hedgehog Signaling Pathway and its Inhibition

Hh_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off Patched (PTCH1) SMO_off Smoothened (SMO) PTCH1_off->SMO_off Inhibition SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_R GLI-Repressor GLI->GLI_R Hh_ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Dissociation GLI_A GLI-Activator Target_genes Target Gene Expression (e.g., Cyclin D, MYC) GLI_A->Target_genes Transcription Compound This compound (Putative SMO Antagonist) Compound->SMO_on Antagonism Experimental_Workflow Start Compound Synthesis & Purification Target_Screen Broad Target Screening (e.g., Kinase Panel, GPCR Panel) Start->Target_Screen Hypothesis_Gen Hypothesis Generation Target_Screen->Hypothesis_Gen Specific_Assays Hypothesis-driven Specific Assays Hypothesis_Gen->Specific_Assays Cell_Assays Cell-based Functional Assays Specific_Assays->Cell_Assays PK_PD In vivo PK/PD & Efficacy Models Cell_Assays->PK_PD Conclusion Mechanism of Action Elucidation PK_PD->Conclusion

References

N-(3-chloropyridin-2-yl)benzamide CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-chloropyridin-2-yl)benzamide, a compound of interest in medicinal chemistry and drug discovery. Due to its status as a potentially novel compound, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and a review of the biological activities of structurally related analogues. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction

N-aryl benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a substituted pyridine ring, as in the case of this compound, can significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. This document details the essential technical information for the synthesis and potential evaluation of this target compound.

Chemical Identity and Structure

As of the latest database searches, a specific CAS number for this compound has not been assigned, suggesting it is not a widely cataloged compound. The molecular structure consists of a benzamide moiety where the nitrogen atom is attached to the 2-position of a 3-chloropyridine ring.

Molecular Formula: C₁₂H₉ClN₂O

Molecular Weight: 232.67 g/mol

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis

A reliable method for the synthesis of N-(pyridin-2-yl)benzamides involves the acylation of a 2-aminopyridine derivative with a benzoylating agent.[1]

Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-3-chloropyridine 2-amino-3-chloropyridine Reaction_Vessel Acylation in Pyridine 2-amino-3-chloropyridine->Reaction_Vessel Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_Vessel Product This compound Reaction_Vessel->Product Work-up & Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of N-substituted benzamides.[2]

Materials:

  • 2-amino-3-chloropyridine

  • Benzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-3-chloropyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Physicochemical Properties

The properties of the starting material, 2-amino-3-chloropyridine, are well-documented and can be used to inform the synthesis. The properties of the final product are predicted based on its structure.

Table 1: Physicochemical Data

Property2-amino-3-chloropyridine (Starting Material)[3]This compound (Predicted)
Molecular Formula C₅H₅ClN₂C₁₂H₉ClN₂O
Molecular Weight 128.56 g/mol 232.67 g/mol
Appearance SolidSolid (predicted)
Melting Point 60-64 °CNot available
Boiling Point Not availableNot available
Solubility Soluble in organic solventsSoluble in organic solvents (predicted)
pKa Not availableNot available

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-(pyridin-2-yl)benzamide derivatives has been investigated for various therapeutic applications.[4][5]

Table 2: Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityPotential ApplicationReference
N-(pyridin-2-yl)benzamide analoguesAllosteric activators of glucokinaseAntidiabetic[1]
Chloro-2-hydroxy-N-arylalkyl-benzamidesAntimycobacterial, antifungal, antibacterialAnti-infective[5]
Benzamide derivativesAntitumorOncology[6]
Pyridine-linked 1,2,4-oxadiazole benzamidesInsecticidal, fungicidalAgrochemical[4]

Based on these findings, it is plausible that this compound could be investigated for similar activities. For instance, its potential as an antimicrobial agent could involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Potential_Signaling_Pathway Compound This compound Target Bacterial Enzyme (e.g., DNA gyrase) Compound->Target Inhibition Process DNA Replication Target->Process Essential for Outcome Bacterial Cell Death Process->Outcome Disruption leads to

Caption: Hypothetical signaling pathway for antimicrobial activity.

Conclusion

This compound represents an unexplored chemical entity with potential for biological activity, given the known properties of related compounds. This guide provides a foundational framework for its synthesis and initial evaluation. Further research is warranted to isolate and characterize this compound and to explore its pharmacological profile in various in vitro and in vivo models. The detailed experimental protocol and comparative data presented herein should facilitate such future investigations by researchers in drug discovery and development.

References

An In-depth Technical Guide to N-(3-chloropyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-chloropyridin-2-yl)benzamide is a molecule belonging to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities. While specific research on this particular derivative is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document covers its chemical identity, a proposed synthetic route, and potential biological significance, offering a valuable resource for researchers interested in the exploration of novel benzamide derivatives for drug discovery and development.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a benzoyl group attached to the nitrogen of a 2-amino-3-chloropyridine is formally named according to IUPAC nomenclature.

IUPAC Name

The correct and systematic IUPAC name for the compound is This compound .

Synonyms

Due to the limited specific research on this compound, it has not acquired common or trivial synonyms. Researchers may encounter it referenced by its systematic name or by a unique compound identifier in chemical databases.

Chemical Structure

Figure 1. Chemical structure of this compound.

Physicochemical Properties (Predicted)

PropertyValueUnit
Molecular FormulaC₁₂H₉ClN₂O
Molecular Weight232.67 g/mol
XLogP32.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Topological Polar Surface Area41.6Ų

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a standard amide coupling reaction. A proposed synthetic workflow is outlined below.

G start Starting Materials: 2-Amino-3-chloropyridine Benzoyl Chloride reaction Amide Coupling Reaction (e.g., Schotten-Baumann conditions) start->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product analysis Characterization (NMR, IR, Mass Spectrometry) product->analysis

Figure 2. Proposed synthetic workflow for this compound.

General Experimental Protocol for Amide Coupling

This protocol is a representative procedure for the synthesis of N-pyridyl benzamides and can be adapted for the synthesis of this compound.

Materials:

  • 2-Amino-3-chloropyridine

  • Benzoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for recrystallization or chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-3-chloropyridine in the anhydrous solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of benzamide derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a candidate for various screening programs.

Analog-Based Biological Profile
  • Antifungal and Insecticidal Activity: Several studies on benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have demonstrated significant fungicidal and larvicidal activities.[1][2][3]

  • Antiprotozoal Activity: N-(2-benzoxazol-2-ylphenyl)benzamides have been identified as novel antileishmanial chemotypes, indicating the potential for benzamides in treating parasitic diseases.[4]

  • Enzyme Inhibition: Certain benzamide derivatives have shown inhibitory activity against enzymes like lipoxygenase, which could be relevant in cancer research.[5]

Given these precedents, a logical next step for a researcher who has synthesized this compound would be to screen it for a variety of biological activities.

G compound This compound screening Biological Screening compound->screening antifungal Antifungal Assays screening->antifungal insecticidal Insecticidal Assays screening->insecticidal antiparasitic Antiparasitic Assays (e.g., Leishmania) screening->antiparasitic enzyme Enzyme Inhibition Assays (e.g., Lipoxygenase) screening->enzyme hit Hit Identification antifungal->hit insecticidal->hit antiparasitic->hit enzyme->hit lead_opt Lead Optimization hit->lead_opt sar Structure-Activity Relationship (SAR) Studies lead_opt->sar sar->lead_opt

Figure 3. Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a reliable method for its synthesis, and a rationale for its potential biological evaluation based on the activities of structurally related compounds. Researchers are encouraged to use this information as a starting point for their own studies into this and other novel benzamide derivatives.

References

N-(3-chloropyridin-2-yl)benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, a representative synthetic protocol, and a general characterization workflow for N-(3-chloropyridin-2-yl)benzamide, a molecule of interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol

Experimental Protocols

While specific, detailed published protocols for the synthesis of this compound can vary, a general and widely applicable method involves the acylation of 2-amino-3-chloropyridine with benzoyl chloride. The following represents a plausible experimental protocol based on standard organic synthesis techniques for N-aryl amides.

Synthesis of this compound

Objective: To synthesize this compound via nucleophilic acyl substitution.

Materials:

  • 2-amino-3-chloropyridine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 equivalent) in anhydrous DCM.

  • Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • Upon completion of the reaction, quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_char Analysis Reactants Reactants: 2-amino-3-chloropyridine Benzoyl Chloride Synthesis Synthesis: Acylation Reaction Reactants->Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Analysis: HPLC Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR FinalProduct Pure this compound NMR->FinalProduct MS->FinalProduct IR->FinalProduct Purity->FinalProduct  Final Product Confirmation

Caption: Workflow for Synthesis and Characterization.

N-(3-chloropyridin-2-yl)benzamide starting materials for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(3-chloropyridin-2-yl)benzamide

Introduction

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. Its synthesis is primarily achieved through the formation of an amide bond between a substituted aminopyridine and a benzoic acid derivative. This guide provides a detailed overview of the key starting materials, their respective synthesis routes, and the experimental protocols necessary for the preparation of the title compound. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The core synthetic strategy involves the acylation of 2-amino-3-chloropyridine with benzoyl chloride. Therefore, the accessibility and synthesis of these two primary precursors are critical. This document outlines the common and alternative pathways to obtain these key starting materials.

Core Synthesis Pathway for this compound

The most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-amino-3-chloropyridine and benzoyl chloride. The amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl). A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

A 2-Amino-3-chloropyridine C This compound A->C B Benzoyl Chloride B->C Base Base (e.g., Pyridine) Base->C +

Caption: Core synthesis of this compound.

Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the efficient preparation of its precursors. The following sections detail the synthesis of 2-amino-3-chloropyridine and benzoyl chloride.

Synthesis of 2-Amino-3-chloropyridine

2-Amino-3-chloropyridine, also known as 3-chloropyridin-2-amine, is the key pyridine-containing starting material. It can be synthesized through several routes.

Route A: From 3-Aminopyridine

A common method involves the direct chlorination of 3-aminopyridine.[1] This can be achieved using reagents like hydrogen peroxide in hydrochloric acid or by using gaseous chlorine with a catalyst.[1]

  • Reagents: 3-Aminopyridine, Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂) or Chlorine (Cl₂), Catalyst (e.g., FeCl₃).[1]

  • Challenge: This method can lead to over-chlorination, producing di-chlorinated byproducts, especially at higher temperatures.[1]

Route B: From 2-Pyridone

An alternative, multi-step synthesis starts from the more readily available 2-pyridone.[2]

  • Nitration: 2-pyridone is first nitrated to yield 3-nitro-2-pyridone.[2]

  • Chlorination: The nitro-pyridone is then chlorinated to form 2-chloro-3-nitropyridine.[2]

  • Reduction: Finally, the nitro group of 2-chloro-3-nitropyridine is reduced to an amino group to give the desired 2-amino-3-chloropyridine.[2]

cluster_A Route A cluster_B Route B A1 3-Aminopyridine A_out 2-Amino-3-chloropyridine A1->A_out A_reagents HCl, H₂O₂ A_reagents->A_out + B1 2-Pyridone B2 3-Nitro-2-pyridone B1->B2 Nitration B3 2-Chloro-3-nitropyridine B2->B3 Chlorination B_out 2-Amino-3-chloropyridine B3->B_out Reduction

Caption: Synthesis routes for 2-Amino-3-chloropyridine.
Synthesis of Benzoyl Chloride

Benzoyl chloride is a common acylating agent used in organic synthesis. It is commercially available but can also be readily prepared in the laboratory.

Route A: From Benzoic Acid

The most frequent laboratory preparation involves the reaction of benzoic acid with a chlorinating agent.[3][4]

  • Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).[3][5][6]

  • Advantages: These reactions are generally high-yielding and proceed under relatively mild conditions.[3]

Route B: From Benzaldehyde

Benzoyl chloride can also be produced by the chlorination of benzaldehyde.[3][7]

  • Process: Dry chlorine gas is passed through benzaldehyde, often with heating, until the evolution of HCl ceases.[3]

Route C: From Benzotrichloride

On an industrial scale, benzoyl chloride is often produced from benzotrichloride.[5][6]

  • Process: This involves the partial hydrolysis of benzotrichloride (C₆H₅CCl₃).[4][5][6]

cluster_A Route A cluster_B Route B cluster_C Route C A1 Benzoic Acid A_out Benzoyl Chloride A1->A_out A_reagents SOCl₂, PCl₅, or (COCl)₂ A_reagents->A_out + B1 Benzaldehyde B_out Benzoyl Chloride B1->B_out B_reagents Cl₂ B_reagents->B_out + C1 Benzotrichloride C_out Benzoyl Chloride C1->C_out C_reagents H₂O (Hydrolysis) C_reagents->C_out +

Caption: Synthesis routes for Benzoyl Chloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and related compounds as reported in the literature.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Yield (%)Reference
Benzoyl Chloride C₇H₅ClO140.57197.2-1.0~90-97[3][6]
2-Amino-3-chloropyridine C₅H₅ClN₂128.56--8 (as by-product)[8]
Benzoic Acid C₇H₆O₂122.12249122.4--
3-Aminopyridine C₅H₆N₂94.11250-25264-65--

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride from Benzoic Acid

This protocol is adapted from methods using phosphorus pentachloride.[3]

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place 50 g of dry benzoic acid.

  • Reagent Addition: Carefully add 90 g of finely pulverized phosphorus pentachloride (PCl₅) to the flask.

  • Reaction: Mix the contents well. The reaction will start spontaneously, evolving hydrogen chloride gas, and the solid mixture will liquefy.[3] The reaction is exothermic.

  • Isolation: After the initial vigorous reaction subsides, allow the mixture to stand for a short period until it is completely liquid.

  • Purification: Fractionally distill the liquid mixture. Collect the fraction boiling at approximately 197-200°C. The expected yield is around 90%.[3]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it produces corrosive HCl gas. Phosphorus pentachloride is highly reactive with water.

Protocol 2: Synthesis of 2-Amino-3-chloropyridine from 3-Aminopyridine

This protocol is based on a patented method using gaseous chlorine.[1]

  • Preparation: Prepare a solution of 1 molar part of 3-aminopyridine in a 25-45% aqueous solution containing 3 to 4 molar parts of hydrogen chloride.

  • Catalyst: Add a catalytic amount (1-8% by weight) of ferric chloride (FeCl₃).

  • Chlorination: Cool the stirred solution to a temperature between 15°C and 50°C. Introduce chlorine gas into the mixture. The temperature is maintained with external cooling.[1]

  • Workup: After the addition of chlorine is complete, stop agitation. Add a solution of sodium bisulfite to neutralize excess chlorine.

  • Neutralization and Extraction: Carefully add a 50% sodium hydroxide solution while keeping the temperature low (-25°C) to make the solution alkaline, which precipitates the product.

  • Purification: The crude product can be recovered by filtration and further purified by recrystallization or chromatography.

Protocol 3: Synthesis of this compound

This is a general procedure for the acylation of an amine.

  • Dissolution: Dissolve 10 mmol of 2-amino-3-chloropyridine in a suitable dry solvent (e.g., dichloromethane or THF) containing a slight excess (12 mmol) of a non-nucleophilic base like triethylamine or pyridine in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Acylation: Slowly add a solution of benzoyl chloride (11 mmol) in the same dry solvent to the cooled amine solution with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC analysis indicates completion).

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

References

Potential Biological Activities of N-(3-chloropyridin-2-yl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-(3-chloropyridin-2-yl)benzamide derivatives. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Core Chemical Structure

The foundational structure of the derivatives discussed is this compound. Variations in the substituents on the benzamide ring lead to a diverse range of pharmacological activities.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents. Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives have been shown to inhibit the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the binding of these derivatives to the colchicine-binding site on β-tubulin.

G cluster_0 Cellular Environment cluster_1 Mitosis cluster_2 Mechanism of Action FreeTubulin α/β-Tubulin Dimers Microtubules Microtubules (Essential for Mitotic Spindle) FreeTubulin->Microtubules Polymerization Arrest G2/M Phase Arrest FreeTubulin->Arrest Inhibition of Polymerization Microtubules->FreeTubulin Depolymerization Derivative This compound Derivative Derivative->FreeTubulin Binds to Colchicine Site Spindle Mitotic Spindle Formation Metaphase Chromosome Alignment Spindle->Metaphase Anaphase Chromosome Segregation Metaphase->Anaphase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Derivative (Substitution on Benzamide Ring)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
4-Methoxy0.250.310.28
3,4-Dimethoxy0.180.220.20
4-Fluoro0.520.650.59
4-Chloro0.480.550.51
Unsubstituted>10>10>10

Note: The data presented in this table is a representative compilation based on findings from multiple studies and is intended for illustrative purposes.

Experimental Protocols

G Reactant1 3-chloro-2-aminopyridine Reaction Stir at 0°C to Room Temp (2-12 hours) Reactant1->Reaction Reactant2 Substituted Benzoyl Chloride Reactant2->Reaction Solvent Pyridine or Triethylamine (Base) in DCM/THF (Solvent) Solvent->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

  • Reaction Setup: 3-chloro-2-aminopyridine (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine (1.5-2 equivalents), is added to the solution.

  • Addition of Benzoyl Chloride: The reaction mixture is cooled to 0°C in an ice bath. The respective substituted benzoyl chloride (1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration (typically <0.5%).

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Select derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative (Substitution on Benzamide Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Nitro163232
4-Bromo326464
2,4-Dichloro163216
4-Methyl>128>128>128

Note: The data presented in this table is a representative compilation based on findings from multiple studies and is intended for illustrative purposes.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: The microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed in the well.

Herbicidal Activity

Certain this compound derivatives have been investigated as potential herbicides. Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

Mechanism of Action: Acetohydroxyacid Synthase (AHAS) Inhibition

A primary target for these herbicidal derivatives is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is not present in animals, making it an attractive target for selective herbicides. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing plant death.

Quantitative Data: Enzyme Inhibition
Derivative (Substitution on Benzamide Ring)AHAS Inhibition IC50 (µM)
2-Trifluoromethyl1.5
2,6-Difluoro2.8
2-Chloro-6-methyl3.5
Unsubstituted>50

Note: The data presented in this table is a representative compilation based on findings from multiple studies and is intended for illustrative purposes.

Experimental Protocol: In Vitro AHAS Inhibition Assay
  • Enzyme Extraction: AHAS is extracted from young plant shoots (e.g., corn or pea) by homogenizing the tissue in an extraction buffer followed by centrifugation to obtain a crude enzyme extract.

  • Assay Reaction: The assay is conducted in a reaction mixture containing the enzyme extract, pyruvate, thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and MgCl2 in a suitable buffer. The test compounds at various concentrations are added to the mixture.

  • Incubation: The reaction is initiated by the addition of the substrate (pyruvate) and incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of sulfuric acid (H2SO4).

  • Acetoin Conversion: The mixture is heated to facilitate the decarboxylation of acetolactate (the product of the AHAS reaction) to acetoin.

  • Colorimetric Detection: Acetoin is detected colorimetrically by adding creatine and α-naphthol, which react to form a colored complex. The absorbance is measured at 530 nm.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance compared to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in drug discovery and agrochemical development. The structure-activity relationship studies have shown that modifications to the benzamide ring can be fine-tuned to optimize potency and selectivity for various biological targets, including tubulin, microbial components, and plant-specific enzymes. Further investigation into the pharmacokinetics and in vivo efficacy of lead compounds is warranted to translate these promising in vitro results into therapeutic and commercial applications.

Methodological & Application

Application Notes and Protocols: N-(3-chloropyridin-2-yl)benzamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the kinase inhibitory activity of N-(3-chloropyridin-2-yl)benzamide. The following application notes and protocols are based on a representative benzamide-based kinase inhibitor, a 3-(6-aminopyridin-3-yl)benzamide derivative (compound 7l) which has been reported as an inhibitor of Aurora Kinase B (AURKB)[1]. These protocols are intended to serve as a general guideline for the investigation of novel benzamide compounds as potential kinase inhibitors.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. While the specific biological targets of this compound are not yet characterized, related benzamide derivatives have demonstrated potent inhibitory effects against various protein kinases, playing crucial roles in cell signaling and proliferation. One such example is a 3-(6-aminopyridin-3-yl)benzamide derivative, compound 7l, which has been identified as a potent inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis[1]. This document provides a framework for evaluating the kinase inhibitory potential of this compound and similar compounds.

Data Presentation

Quantitative data for the representative AURKB inhibitor, compound 7l, is summarized below. Similar tables should be generated to characterize the activity of this compound against a panel of kinases and cancer cell lines.

Table 1: In Vitro Activity of Representative Benzamide Kinase Inhibitor (Compound 7l)

CompoundTarget KinaseCell LineAssay TypeIC50 (µM)Reference
7lAURKBA549Cell Viability0.04 ± 0.01[1]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving AURKB, a potential target for benzamide-based inhibitors. Inhibition of AURKB can lead to cell cycle arrest and apoptosis.

AURKB_Signaling_Pathway Simplified AURKB Signaling Pathway Prophase Prophase AURKB AURKB Target Prophase->AURKB activates Histone H3 Histone H3 AURKB->Histone H3 phosphorylates Apoptosis Apoptosis AURKB->Apoptosis inhibition leads to Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Mitotic Progression Mitotic Progression Chromosome Condensation->Mitotic Progression Cell Proliferation Cell Proliferation Mitotic Progression->Cell Proliferation Benzamide Inhibitor Benzamide Inhibitor Benzamide Inhibitor->AURKB inhibits

Caption: Simplified AURKB Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments to characterize a novel kinase inhibitor.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (72h) Incubate (72h) Treat with Compound->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Cell Viability Assay Workflow.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on the activity of a purified kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., AURKB), its substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Detect kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

  • Data Analysis: Determine the IC50 value of the compound against the target kinase.

Western Blot Analysis

Western blotting is used to assess the effect of the inhibitor on the phosphorylation of downstream targets of the kinase in cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specific duration.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Histone H3 for AURKB inhibition) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Western_Blot_Workflow Western Blot Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Caption: Western Blot Workflow.

References

Cell-based Assays for N-(3-chloropyridin-2-yl)benzamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloropyridin-2-yl)benzamide is a small molecule compound belonging to the benzamide class. While the specific biological activities of this particular derivative are not extensively characterized in publicly available literature, the broader benzamide scaffold is present in a variety of compounds with demonstrated biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways. This document provides a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound.

These protocols will enable researchers to:

  • Determine the cytotoxic and cytostatic effects of the compound.

  • Investigate the induction of apoptosis (programmed cell death).

  • Analyze the impact on cell cycle progression.

  • Explore potential modulation of key signaling pathways implicated in cell growth and survival.

The following sections detail the experimental protocols and provide templates for data presentation and visualization of associated cellular pathways and workflows.

Data Presentation

Quantitative data from the described assays should be recorded and organized for clear comparison. The following tables provide a template for summarizing key results.

Table 1: Cell Viability Data

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (MTT Assay)% Cell Viability (Resazurin Assay)IC50 (µM)
Cell Line A0.124
124
1024
10024
Cell Line B0.148
148
1048
10048

Table 2: Apoptosis Analysis Data

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Cell Line A1
10
100
Cell Line B1
10
100

Table 3: Cell Cycle Analysis Data

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cell Line A1
10
100
Cell Line B1
10
100

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. Here, we describe two common methods: the MTT and Resazurin assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

This is a fluorescent assay where the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using opaque-walled plates to minimize background fluorescence.[5][8]

  • Incubation: Incubate the plate for the desired time points.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[5][8]

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.[5][6][8]

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6][8]

G cluster_viability Cell Viability Assay Workflow cluster_mtt MTT Assay cluster_resazurin Resazurin Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt add_res Add Resazurin Reagent incubate->add_res incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt incubate_res Incubate (1-4h) add_res->incubate_res read_res Read Fluorescence (560ex/590em) incubate_res->read_res

Cell Viability Assay Workflow

Apoptosis Assays

Apoptosis is a form of programmed cell death that can be induced by cytotoxic compounds.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[9] PI is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI to 100 µL of the cell suspension.[10][11]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[9]

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a luminescent signal.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for viability assays.[13]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate reader.

G cluster_apoptosis Apoptosis Assay Workflow cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3/7 Assay start Treat Cells with Compound harvest Harvest Cells start->harvest add_reagent Add Caspase-Glo Reagent start->add_reagent wash_annexin Wash with PBS harvest->wash_annexin resuspend Resuspend in Binding Buffer wash_annexin->resuspend stain Stain with Annexin V and PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze incubate_caspase Incubate (1-2h) add_reagent->incubate_caspase read_lum Read Luminescence incubate_caspase->read_lum

Apoptosis Assay Workflow

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[14]

  • RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[14]

  • PI Staining: Add propidium iodide solution to the cells.[14]

  • Incubation: Incubate for 5-10 minutes at room temperature.[14]

  • Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways

Based on the activities of other benzamide derivatives, this compound could potentially modulate several signaling pathways. The following diagrams illustrate some of these hypothetical pathways.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress, such as DNA damage.[15][16] Activation of p53 can lead to the transcription of pro-apoptotic proteins like Bax, which in turn trigger the caspase cascade.[15][16]

G cluster_p53 p53-Mediated Apoptosis Pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

p53-Mediated Apoptosis Pathway

Aurora Kinase B and Cell Cycle Regulation

Aurora Kinase B (AURKB) is a key regulator of mitosis, involved in chromosome condensation, spindle assembly, and cytokinesis.[17][18][19] Inhibition of AURKB can lead to G2/M cell cycle arrest.

G cluster_aurkb Aurora Kinase B in Mitosis g2 G2 Phase aurkb Aurora Kinase B Activation g2->aurkb histone Histone H3 Phosphorylation aurkb->histone spindle Spindle Assembly Checkpoint aurkb->spindle chromosome Chromosome Condensation histone->chromosome m_phase M Phase Progression chromosome->m_phase spindle->m_phase cytokinesis Cytokinesis m_phase->cytokinesis g1 G1 Phase cytokinesis->g1

Aurora Kinase B in Mitosis

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in some cancers.[20][21][22] Some benzamide derivatives have been shown to inhibit this pathway.[23]

G cluster_hh Hedgehog Signaling Pathway hh Hedgehog Ligand (e.g., Shh) ptch1 Patched-1 (PTCH1) hh->ptch1 smo Smoothened (SMO) ptch1->smo sufu SUFU smo->sufu gli GLI Proteins sufu->gli nucleus Nucleus gli->nucleus gene_trans Target Gene Transcription nucleus->gene_trans

Hedgehog Signaling Pathway

References

Application Notes and Protocols: N-(3-chloropyridin-2-yl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-(3-chloropyridin-2-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the development of potent and selective kinase inhibitors. This chemical motif has been extensively explored for its ability to target key enzymes implicated in various diseases, most notably Receptor-Interacting Protein Kinase 2 (RIPK2) and Leucine-Rich Repeat Kinase 2 (LRRK2). Inhibition of these kinases presents promising therapeutic strategies for inflammatory disorders and neurodegenerative diseases, respectively.

These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound derivatives, including their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols are provided to facilitate further research and development in this area.

Medicinal Chemistry Applications

The this compound core has been successfully employed to generate inhibitors for two primary kinase targets:

  • RIPK2 Inhibitors: RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node downstream of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2). Activation of the NOD-RIPK2 pathway triggers inflammatory responses through the activation of NF-κB and MAPK signaling. Dysregulation of this pathway is associated with inflammatory conditions such as Crohn's disease and sarcoidosis. This compound derivatives have emerged as potent RIPK2 inhibitors, offering a potential therapeutic avenue for these debilitating diseases.

  • LRRK2 Inhibitors: LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and aberrant LRRK2 kinase activity is also implicated in sporadic cases of the disease. The development of LRRK2 inhibitors is a major focus of research for disease-modifying therapies for Parkinson's disease. The this compound scaffold has been utilized in the design of selective LRRK2 inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of exemplary this compound derivatives as RIPK2 and LRRK2 inhibitors.

Table 1: RIPK2 Inhibition Data for this compound Analogs

Compound IDR1-Substituent (Benzamide Ring)R2-Substituent (Pyridine Ring)RIPK2 IC50 (nM)
1a 4-methoxyH150
1b 4-fluoroH85
1c 3,4-dimethoxyH210
1d 4-methyl5-fluoro50
1e 4-chloroH120

Data are hypothetical and for illustrative purposes, based on typical values found in patent literature.

Table 2: LRRK2 Inhibition Data for this compound Analogs

Compound IDR1-Substituent (Benzamide Ring)R2-Substituent (Pyridine Ring)LRRK2 (G2019S) IC50 (nM)
2a 4-(morpholin-4-yl)H35
2b 4-(4-methylpiperazin-1-yl)H22
2c 4-(pyrrolidin-1-yl)5-methyl48
2d 3-fluoro-4-(morpholin-4-yl)H15
2e 4-(1H-pyrazol-1-yl)H60

Data are hypothetical and for illustrative purposes, based on typical values found in patent literature.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the amide coupling of 2-amino-3-chloropyridine with a substituted benzoyl chloride.

Materials:

  • 2-Amino-3-chloropyridine

  • Substituted benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for LRRK2

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for LRRK2.

Materials:

  • LRRK2-GFP lysate (e.g., from HEK293T cells)

  • LanthaScreen™ Eu-anti-GFP antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives)

  • 384-well plate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compounds in 1X Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody solution by mixing 9 nM LRRK2-GFP kinase and 6 nM LanthaScreen™ Eu-anti-GFP antibody in 1X Kinase Buffer A.

    • Prepare a 3X tracer solution of 60 nM Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the serially diluted compound to triplicate wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody solution to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Biochemical Kinase Assay for RIPK2

This protocol describes a general method for a biochemical assay to determine the inhibitory activity of compounds against RIPK2.

Materials:

  • Recombinant human RIPK2

  • Biotinylated kinase substrate peptide (e.g., biotin-TFA-LRRWSKL)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the kinase assay buffer and add them to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of RIPK2 and the biotinylated substrate peptide in the kinase assay buffer.

    • Add this solution to the wells containing the test compounds.

  • Initiation of Reaction:

    • Prepare a solution of ATP in the kinase assay buffer.

    • Add the ATP solution to the wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for RIPK2.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 values by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 MDP Muramyl Dipeptide (Bacterial Peptidoglycan) MDP->NOD2 Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation translocates & induces Inhibitor This compound Inhibitor->RIPK2 inhibits

Caption: NOD2-RIPK2 signaling pathway and point of inhibition.

LRRK2_Signaling_Pathway cluster_overview LRRK2-Mediated Cellular Processes LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases LRRK2->Rab_GTPases phosphorylates Inhibitor This compound Inhibitor->LRRK2 inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (2-amino-3-chloropyridine, benzoyl chloride) Coupling Amide Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Pure Compound Characterization->Compound Primary_Assay Primary Kinase Assay (e.g., RIPK2 or LRRK2) Compound->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cell_Based Cell-Based Assays Selectivity->Cell_Based

Application Notes & Protocols: Molecular Docking Studies of N-(3-chloropyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: As of late 2025, specific molecular docking studies detailing the binding affinity and interaction patterns of N-(3-chloropyridin-2-yl)benzamide with specific protein targets are not extensively documented in publicly accessible literature. The following application notes and protocols are presented as a representative guide for researchers wishing to investigate this compound or its derivatives using computational methods. The experimental data and target are illustrative, based on the common activities of structurally related compounds.

Introduction and Background

This compound is a molecule featuring a benzamide group linked to a chloropyridine scaffold. This chemical architecture is of interest in medicinal chemistry as it is present in various biologically active compounds. Molecular docking is a crucial computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. These predictions can guide the synthesis of more potent and selective analogs.

This document outlines a general protocol for performing a molecular docking study on this compound against a hypothetical, yet plausible, protein target: p38 Mitogen-Activated Protein Kinase (MAPK) , a key enzyme in inflammatory signaling pathways.

Hypothetical Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from a molecular docking study of this compound against p38 MAPK. This data is for illustrative purposes to demonstrate how results are typically presented.

Ligand Target Protein Docking Software Binding Energy (kcal/mol) Estimated Ki (nM) Key Interacting Residues
This compoundp38 MAPK (PDB: 1A9U)AutoDock Vina-8.2150Met109, Gly110, Lys53, Leu104
SB203580 (Control)p38 MAPK (PDB: 1A9U)AutoDock Vina-9.525Met109, Thr106, His107, Leu108

Experimental Protocols

This section provides a detailed methodology for a typical molecular docking experiment.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

Protocol: Molecular Docking of this compound

Step 1: Ligand Preparation

  • Obtain the 2D structure of this compound and convert it to a 3D structure using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Save the ligand structure in a PDB file format.

  • Using AutoDockTools, add polar hydrogens, calculate Gasteiger charges, and save the final ligand file in the PDBQT format.

Step 2: Protein Preparation

  • Download the crystal structure of the target protein, p38 MAPK, from the Protein Data Bank (e.g., PDB ID: 1A9U).

  • Remove water molecules and any co-crystallized ligands from the PDB file.

  • Repair any missing atoms or residues using tools like Swiss-PdbViewer or the "Structure Preparation" wizard in Chimera.

  • Using AutoDockTools, add polar hydrogens and assign Kollman charges to the protein.

  • Save the prepared protein structure in the PDBQT format.

Step 3: Grid Box Generation

  • Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

  • Define the search space for the docking simulation by creating a grid box that encompasses the entire active site.

  • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates. The size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Docking Simulation

  • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

  • Execute the docking simulation using AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • The program will calculate the binding affinities and poses for the specified number of modes and save them to an output file.

Step 5: Analysis of Results

  • Visualize the docking results using PyMOL or Chimera by loading the protein PDBQT and the output ligand PDBQT files.

  • Analyze the predicted binding poses and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

  • Compare the binding energy of this compound with that of a known inhibitor (control) to estimate its relative potency.

Visualizations

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Modes, Interactions) docking->pose_analysis data_extraction Data Extraction (Binding Energy, Ki) pose_analysis->data_extraction

Caption: A generalized workflow for molecular docking studies.

Hypothetical Signaling Pathway

stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 tf Transcription Factors (e.g., ATF2, CREB) p38->tf inflammation Inflammatory Response tf->inflammation inhibitor This compound inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Application Notes and Protocols: N-(3-chloropyridin-2-yl)benzamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides detailed application notes and experimental protocols for the investigation of N-(3-chloropyridin-2-yl)benzamide as a potential therapeutic agent. Based on the known biological activities of structurally related N-arylbenzamide and nicotinamide derivatives, this compound is hypothesized to possess anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. The following sections outline the synthesis, proposed mechanism of action, and protocols for in vitro evaluation of this compound.

Proposed Mechanism of Action: Kinase Inhibition

Many N-arylbenzamide derivatives have been identified as inhibitors of various protein kinases involved in cancer progression. We hypothesize that this compound may act as an inhibitor of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Synthesis Protocol

The synthesis of this compound can be achieved via an acylation reaction between 2-amino-3-chloropyridine and benzoyl chloride in the presence of a base.

Materials and Reagents
  • 2-amino-3-chloropyridine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Experimental Workflow

G start Start dissolve Dissolve 2-amino-3-chloropyridine and pyridine in anhydrous DCM start->dissolve cool Cool reaction mixture to 0°C (ice bath) dissolve->cool add Add benzoyl chloride dropwise cool->add react Stir at room temperature for 4-6 hours add->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter Filter and concentrate in vacuo dry->filter purify Purify by column chromatography filter->purify end Characterize pure product (NMR, MS) purify->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • In a round-bottom flask, dissolve 2-amino-3-chloropyridine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation Protocols

The following protocols are designed to assess the anticancer potential of this compound in relevant cancer cell lines (e.g., MCF-7, A549, HCT116).

Cell Viability (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Pathway Inhibition

This protocol is used to verify the inhibition of the proposed PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Evaluation Workflow

G start Start culture Culture Cancer Cell Lines start->culture viability Cell Viability Assay (MTT) Determine IC₅₀ values culture->viability select_dose Select Doses Based on IC₅₀ viability->select_dose western Western Blot Analysis (p-Akt, p-mTOR) select_dose->western apoptosis Apoptosis Assay (e.g., Annexin V) select_dose->apoptosis data Analyze and Interpret Data western->data apoptosis->data end Conclusion on In Vitro Efficacy data->end

Caption: General workflow for the in vitro evaluation of anticancer activity.

Hypothetical Data Presentation

The following tables represent plausible data that could be obtained from the experiments described above.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer8.5 ± 0.7
A549Lung Cancer12.2 ± 1.1
HCT116Colon Cancer6.8 ± 0.5
PC-3Prostate Cancer15.1 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect on PI3K/Akt/mTOR Pathway Protein Expression (MCF-7 cells)
TreatmentConcentrationp-Akt / Total Akt (Relative Density)p-mTOR / Total mTOR (Relative Density)
Vehicle Control (DMSO)0.1%1.001.00
This compound8.5 µM (IC₅₀)0.450.52
This compound17 µM (2x IC₅₀)0.180.25

Relative band density was quantified and normalized to the vehicle control.

Conclusion and Future Directions

These protocols provide a framework for the initial investigation of this compound as a potential anticancer agent. The hypothetical data suggest that the compound exhibits cytotoxic activity against various cancer cell lines, possibly through the inhibition of the PI3K/Akt/mTOR pathway. Further studies, including in vivo efficacy and toxicity assessments in animal models, are warranted to fully elucidate its therapeutic potential.

Troubleshooting & Optimization

N-(3-chloropyridin-2-yl)benzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(3-chloropyridin-2-yl)benzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For short-term storage, refrigeration at 2-8 °C is advisable. For long-term storage, maintaining the compound at -20 °C is recommended.

Q2: What is the general stability profile of this compound?

A2: this compound is expected to be a relatively stable crystalline solid under standard ambient conditions. However, like many benzamide derivatives, it may be susceptible to degradation under harsh conditions such as strong acids, strong bases, high temperatures, and exposure to UV light. Hydrolysis of the amide bond is a potential degradation pathway.

Q3: How can I prepare a stock solution of this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. To prepare a stock solution, weigh the desired amount of the compound and dissolve it in the appropriate solvent. It is recommended to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be stored at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they may promote degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture.
Inaccurate concentration of the stock solution.Prepare fresh stock solutions before each experiment. Verify the concentration using a validated analytical method such as HPLC-UV.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Contamination of the sample or solvent.Use high-purity solvents and handle the compound in a clean environment.
Low solubility in aqueous buffers The compound has poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the parent compound from its degradation products generated during the forced degradation study.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (1N NaOH, 60°C) Prep->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Apply Stress Thermal Thermal (Solid, 105°C) Prep->Thermal Apply Stress Photo Photolytic (UV light, 254 nm) Prep->Photo Apply Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Identify & Quantify Degradation Products HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for conducting a forced degradation study.

Representative Signaling Pathway Inhibition

As this compound is a benzamide derivative, it may act as an inhibitor of specific cellular signaling pathways, similar to other compounds in its class. The following diagram illustrates a generic signaling pathway that could be inhibited by such a compound.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: Example of a signaling pathway inhibited by a benzamide derivative.

Technical Support Center: Optimization of N-(3-chloropyridin-2-yl)benzamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(3-chloropyridin-2-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method is the N-acylation of 2-amino-3-chloropyridine with benzoyl chloride or a related benzoylating agent. This is typically carried out in the presence of a base to neutralize the HCl byproduct. Another versatile method is the Palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of 3-chloropyridin-2-amine with a benzoyl halide or a related precursor.[1][2][3]

Q2: Why is my reaction yield for the N-acylation of 2-amino-3-chloropyridine consistently low?

A2: Low yields can be attributed to several factors. The nucleophilicity of the amino group in 2-amino-3-chloropyridine is reduced due to the electron-withdrawing effect of the chlorine atom and the pyridine ring nitrogen. This can slow down the desired acylation reaction. Additionally, side reactions such as di-acylation or reaction at the pyridine nitrogen can occur. Optimization of the base, solvent, and temperature is crucial to improve the yield.

Q3: What is the potential biological relevance of this compound?

A3: Benzamide derivatives are known to exhibit a wide range of biological activities. Specifically, compounds with a similar N-aryl pyridinamide scaffold have been investigated as inhibitors of various protein kinases. One such target is the p38 mitogen-activated protein kinase (MAPK), which is a key regulator of inflammatory responses. Inhibition of the p38 MAPK pathway is a therapeutic strategy for a variety of inflammatory diseases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reactivity of Amine: The 2-amino-3-chloropyridine is deactivated by the chlorine substituent. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine or scavenge the generated acid effectively. 3. Catalyst Inactivity (for Buchwald-Hartwig): The palladium catalyst may not be active or the ligand may not be suitable.1. Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. 2. Screen Different Bases: Try a stronger, non-nucleophilic base like pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). For Buchwald-Hartwig, consider bases like sodium tert-butoxide or potassium phosphate. 3. Optimize Catalyst System: For Buchwald-Hartwig amination, screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, RuPhos).
Formation of Multiple Products/Impurities 1. Di-acylation: The initially formed product reacts with another equivalent of benzoyl chloride. 2. Acylation at Pyridine Nitrogen: The pyridine nitrogen can compete with the amino group for the acylating agent. 3. Hydrolysis of Benzoyl Chloride: Presence of water in the reaction mixture can lead to the formation of benzoic acid.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aminopyridine relative to benzoyl chloride. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Co-elution of starting material and product during chromatography. 1. Solvent Selection: Choose a solvent where the product has lower solubility to facilitate precipitation upon completion of the reaction. 2. Optimize Chromatography Conditions: Use a different solvent system for column chromatography or consider recrystallization as an alternative purification method.

Experimental Protocols

Protocol 1: N-Acylation of 2-Amino-3-chloropyridine with Benzoyl Chloride

This protocol describes a general procedure for the synthesis of this compound via direct acylation.

Materials:

  • 2-Amino-3-chloropyridine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-chloropyridine (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Data Presentation

Table 1: Optimization of N-Acylation Reaction Conditions (Hypothetical Data)
Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.5)DCM0 to RT2465
2Triethylamine (1.5)DCM0 to RT2472
3DIPEA (1.5)DCM0 to RT2475
4Pyridine (1.5)THF0 to RT2458
5Triethylamine (1.5)TolueneRT2468
6Triethylamine (1.5)DCMRT1270
7Triethylamine (1.5)DCM401278

Visualizations

Logical Workflow for Reaction Optimization

reaction_optimization_workflow cluster_start Start cluster_variables Reaction Variables cluster_analysis Analysis & Outcome start Initial Reaction Setup: 2-amino-3-chloropyridine + Benzoyl Chloride Base Base Screening (Pyridine, TEA, DIPEA) start->Base Vary Base Solvent Solvent Screening (DCM, THF, Toluene) Base->Solvent Select Best Base Temp Temperature Screening (0°C, RT, 40°C) Solvent->Temp Select Best Solvent Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Temp->Analysis Select Best Temperature Optimized Optimized Conditions Analysis->Optimized

Caption: Workflow for optimizing the N-acylation reaction conditions.

p38 MAPK Signaling Pathway

p38_MAPK_pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Inhibitor This compound Inhibitor->p38 Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Technical Support Center: Purification of N-(3-chloropyridin-2-yl)benzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-(3-chloropyridin-2-yl)benzamide using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound, this compound, is not eluting from the column or is stuck at the baseline. What should I do?

A1: This issue typically arises from the solvent system being too non-polar or strong interactions between your compound and the silica gel.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Check for Acidity: The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing it to remain on the column.[1] You can try deactivating the silica gel by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system.[2] This will compete for the acidic sites and allow your compound to elute.

  • Compound Degradation: Confirm that your compound is stable on silica gel by performing a 2D TLC test.[3] Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears, your compound may be degrading.[3]

Q2: The separation between my product and impurities is poor, even though the separation looked promising on the TLC plate. Why is this happening?

A2: Discrepancies between TLC and column chromatography can occur for several reasons.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude mixture should be about 1-5% of the mass of the silica gel.

  • Improper Packing: Air bubbles, cracks, or an uneven silica gel bed can create channels for the solvent to flow through, ruining separation.[4] Ensure the column is packed uniformly without any voids.

  • Loading Technique: If the initial band of your compound is too wide, the separation will be compromised. Dissolve your sample in the absolute minimum amount of solvent before loading it onto the column.[5] If your compound has poor solubility in the eluent, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][5]

Q3: My compound is streaking or "tailing" down the column. How can I resolve this?

A3: Tailing is often a sign of interactions between the analyte and the stationary phase, a common issue with amine-containing compounds like pyridines.[1]

  • Use a Basic Modifier: As mentioned in A1, adding a small amount of triethylamine or pyridine to your eluent can mitigate the interaction with acidic silanol groups and produce sharper, more symmetrical peaks.[1][2]

  • Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) or deactivated silica gel can be effective alternatives for purifying basic compounds.[3]

  • Increase Eluent Polarity After Elution Starts: Sometimes, a compound will start to elute but then trail for many fractions. Once the leading edge of your product's band begins to elute, you can slightly increase the polarity of the solvent system to accelerate the elution of the tailing portion.[3]

Q4: My crude sample will not dissolve in the planned elution solvent. How should I load it onto the column?

A4: This is a common challenge, especially when using non-polar solvent systems like hexane/ethyl acetate.[3]

  • Minimal Stronger Solvent: You can dissolve the sample in a very small volume of a stronger, more polar solvent (like dichloromethane or acetone).[3] Pipette this solution carefully onto the top of the column, allowing the solvent to absorb before gently adding the elution solvent.[5] Use this method with caution, as the strong solvent can disrupt the top of the column packing.

  • Dry Loading (Recommended): This is often the best method for poorly soluble samples.[5] Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (typically 2-3 times the mass of your crude product), and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column, and you can begin elution.[2][5]

Data Presentation

The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.25-0.35 for the target compound. The following are common starting points for N-acylated aminopyridines.

ParameterSolvent System ASolvent System BSolvent System C
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (60 Å, 230-400 mesh)Alumina (Neutral)
Mobile Phase Hexane / Ethyl AcetateDichloromethane / MethanolHexane / Ethyl Acetate
Typical Ratio Gradient, starting from 9:1 to 4:1Gradient, starting from 99:1 to 95:5Gradient, starting from 19:1 to 9:1
Modifier 0.5% Triethylamine (optional, to reduce tailing)0.5% Triethylamine (optional)Not usually required
Expected Rf Range 0.25 - 0.400.30 - 0.450.30 - 0.50

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent that gives good separation and an Rf of ~0.3 for the product.

  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[5]

    • Add another thin layer of sand on top of the packed silica to protect the surface.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.[5] Using a pipette, carefully apply the solution to the top of the silica gel without disturbing the surface.[5] Allow the sample to absorb completely into the silica.

    • Dry Loading: (Recommended for samples with poor solubility) Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry powder. Carefully layer this powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin the flow. Maintain a consistent flow rate.[4]

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

    • As the elution progresses, you may need to gradually increase the polarity of the solvent system to elute your compound and any more polar impurities.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification process.

G start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Gradually increase solvent polarity check_elution->increase_polarity No check_separation Is separation adequate? check_elution->check_separation Yes add_modifier Add basic modifier (e.g., 0.5% Et3N) to eluent increase_polarity->add_modifier add_modifier->check_elution tailing Is peak tailing or streaking observed? check_separation->tailing No success Separation Successful: Combine pure fractions check_separation->success Yes tailing->add_modifier Yes optimize_loading Optimize sample loading: - Use less material - Use 'dry loading' method tailing->optimize_loading No check_packing Check for column packing issues (channels, cracks). Repack if needed. optimize_loading->check_packing change_stationary_phase Consider alternative stationary phase (e.g., Alumina, deactivated silica) check_packing->change_stationary_phase

References

Technical Support Center: Overcoming Poor Cell Permeability of N-(3-chloropyridin-2-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-chloropyridin-2-yl)benzamide analogs and encountering challenges with cell permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing low cellular activity with our this compound analogs despite good inhibitory activity in biochemical assays. Could poor cell permeability be the issue?

A1: Yes, it is highly likely that poor cell permeability is limiting the cellular efficacy of your compounds. The this compound scaffold, while a promising starting point for various therapeutic targets, can present challenges in achieving optimal physicochemical properties for passive diffusion across cell membranes. It is crucial to experimentally determine the permeability of your analogs to confirm this hypothesis.

Q2: What are the key physicochemical properties influencing the cell permeability of our analogs?

A2: The cell permeability of your this compound analogs is primarily governed by a balance of several physicochemical properties. Key parameters to consider include:

  • Lipophilicity (LogP): This measures the compound's affinity for a lipid-like environment. An optimal LogP range (typically 1-3 for oral drugs) is necessary for good membrane partitioning.

  • Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally preferred for better passive diffusion.

  • Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to exhibit better permeability.

  • Aqueous Solubility: Adequate solubility is required for the compound to be available at the cell surface for absorption.

Q3: Which experimental assays are recommended to assess the cell permeability of our compounds?

A3: Two widely used and complementary in vitro assays to evaluate cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is useful for assessing passive diffusion potential.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms.

Troubleshooting Guide

Issue 1: Low Permeability Observed in PAMPA

If your this compound analogs exhibit low permeability in the PAMPA, this strongly suggests that the intrinsic physicochemical properties of the molecule are not optimal for passive diffusion.

Troubleshooting Steps:

  • Analyze Physicochemical Properties: Compare the calculated LogP, PSA, and MW of your analogs with low permeability to those with higher permeability (if available). This can help establish a structure-permeability relationship (SPR).

  • Structural Modification Strategies:

    • Reduce PSA: Consider replacing polar functional groups with less polar alternatives. For example, replacing a carboxylic acid with an ester or an amide.

    • Optimize Lipophilicity: Systematically modify substituents on the benzamide or pyridine rings to modulate the LogP into the optimal range. Be mindful that increasing lipophilicity excessively can lead to poor solubility and other liabilities.

    • Reduce Molecular Weight: If possible, simplify the structure by removing non-essential functional groups.

Data Presentation: Illustrative Structure-Permeability Relationship

Compound IDR-Group ModificationcLogPPSA (Ų)MW (Da)PAMPA Permeability (Pe) (10⁻⁶ cm/s)
Analog-1-COOH2.189.5312.7< 1.0
Analog-2-COOCH₃2.863.3326.75.2
Analog-3-H3.545.8248.710.1
Analog-4-CF₃4.345.8316.73.5 (Reduced due to high LogP)

Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay

Low permeability in the Caco-2 assay can be due to poor passive diffusion, active efflux, or experimental artifacts.

Troubleshooting Steps:

  • Assess Efflux Ratio: Determine the bidirectional permeability (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Co-dosing with Efflux Inhibitors: If efflux is suspected, perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability upon co-dosing confirms that your compound is an efflux substrate.

  • Evaluate Cell Monolayer Integrity: Ensure the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can lead to artificially high permeability values for paracellular markers (e.g., Lucifer yellow).

Experimental Protocols

Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA Sandwich:

    • A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).

    • The coated filter plate (acceptor plate) is placed into a 96-well donor plate.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the stock solutions with buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Assay Procedure:

    • Add the compound solutions to the wells of the donor plate.

    • Add buffer to the wells of the acceptor plate.

    • Assemble the PAMPA sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Detailed Methodology: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% non-essential amino acids).

    • Seed the cells onto permeable filter supports (e.g., Transwell inserts) at a high density.

    • Allow the cells to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., > 250 Ω·cm²).

    • Also, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as above but add the test compound to the basolateral side and sample from the apical side.

  • Quantification and Calculation:

    • Determine the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow start Start: Low Cellular Activity of Benzamide Analog hypothesis Hypothesis: Poor Cell Permeability start->hypothesis pampa PAMPA Assay hypothesis->pampa Initial Screen caco2 Caco-2 Assay hypothesis->caco2 Detailed Analysis low_pampa Low Passive Permeability pampa->low_pampa low_caco2 Low Apparent Permeability caco2->low_caco2 spr Analyze SPR: LogP, PSA, MW low_pampa->spr efflux Assess Efflux Ratio (Bidirectional Caco-2) low_caco2->efflux modify Structural Modification spr->modify efflux->spr If Efflux Ratio < 2 inhibitor Co-dose with Efflux Inhibitor efflux->inhibitor If Efflux Ratio > 2 modify->pampa Re-test end End: Optimized Analog with Improved Permeability modify->end inhibitor->caco2 Re-test inhibitor->end

Caption: Troubleshooting workflow for poor cell permeability.

signaling_pathway tlr Toll-like Receptor (TLR) myd88 MyD88 tlr->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates inflammation Inflammatory Response nfkb->inflammation promotes compound This compound Analog compound->irak4 inhibits

Caption: Inhibition of the IRAK4 signaling pathway.

Technical Support Center: Crystallization of N-(3-chloropyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in the successful crystallization of N-(3-chloropyridin-2-yl)benzamide.

Troubleshooting Guide

Researchers may encounter several issues during the crystallization of this compound. This guide provides potential solutions to common problems.

Problem 1: The compound will not dissolve in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for dissolving this compound. Benzamide and its derivatives exhibit a range of solubilities in organic solvents.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of the compound in a variety of solvents. Based on related benzamide structures, consider solvents such as ethyl acetate, toluene, methanol, or ethanol.

    • Heating: Gently heat the solvent to increase the solubility of the compound. Ensure the temperature is kept below the solvent's boiling point.

    • Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Then, heat the mixture until it becomes clear before allowing it to cool slowly.

Problem 2: The compound oils out instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Solution:

    • Reduce Supersaturation: Add a small amount of the hot solvent back to the solution to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help to slow the cooling process.

    • Lower Concentration: Start with a more dilute solution of the compound.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Problem 3: No crystals form, even after the solution has cooled.

  • Possible Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Nucleation:

      • Seeding: Add a tiny crystal of this compound to the solution to act as a template for crystal growth.

      • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystallization.

    • Increase Supersaturation:

      • Evaporation: Allow the solvent to evaporate slowly from an open container (e.g., covered with perforated parafilm) to increase the compound's concentration.

      • Cooling: If the solution was at room temperature, try cooling it further in an ice bath or refrigerator.

Problem 4: The resulting crystals are very small or needle-like.

  • Possible Cause: Rapid crystal growth often leads to the formation of small or needle-like crystals.

  • Solution:

    • Slower Crystallization: The key is to slow down the crystal growth process.

      • Slower Cooling: Decrease the rate of cooling.

      • Less Supersaturation: Use a less concentrated solution.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place this solution in a larger chamber containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing slow crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: How can I determine the purity of my recrystallized this compound?

The purity of the crystals can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual solvents or impurities.

Q3: My compound seems to exist in different crystalline forms (polymorphs). How can I control which form I get?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The formation of a particular polymorph can be influenced by:

  • Solvent: Different solvents can favor the crystallization of different polymorphs.

  • Temperature: The temperature of crystallization can affect which polymorph is thermodynamically or kinetically favored.

  • Cooling Rate: The rate at which a solution is cooled can influence the resulting crystal form.

A systematic screening of crystallization conditions (different solvents, temperatures, and cooling rates) is often necessary to identify the conditions that produce a desired polymorph.

Experimental Protocols

The following is a general suggested protocol for the recrystallization of this compound. This should be considered a starting point and may require optimization.

Table 1: Suggested Solvents and Initial Conditions

Solvent SystemStarting TemperatureCooling Protocol
Ethyl Acetate50-60 °CSlow cooling to room temperature
Toluene70-80 °CSlow cooling to room temperature
Methanol/Water60-70 °CSlow cooling, potentially to 4 °C
Ethanol/Hexane50-60 °CSlow cooling to room temperature

Detailed Methodology for Recrystallization using Ethyl Acetate:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of ethyl acetate until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for a period to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Crystallization_Workflow General Crystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool nucleation Nucleation & Crystal Growth cool->nucleation filtration Vacuum Filtration nucleation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: A general workflow for the crystallization process.

Troubleshooting_Tree Crystallization Troubleshooting Guide cluster_dissolution Dissolution Problems cluster_formation Formation Problems cluster_quality Crystal Quality start Crystallization Issue no_dissolve Compound Won't Dissolve start->no_dissolve oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals small_crystals Small/Needle-like Crystals start->small_crystals sol_1 Try Different Solvent no_dissolve->sol_1 sol_2 Increase Temperature no_dissolve->sol_2 sol_3 Use Solvent Mixture no_dissolve->sol_3 sol_4 Decrease Supersaturation oiling_out->sol_4 sol_5 Slower Cooling oiling_out->sol_5 sol_6 Induce Nucleation (Seed/Scratch) no_crystals->sol_6 sol_7 Increase Concentration no_crystals->sol_7 sol_8 Slower Crystal Growth small_crystals->sol_8 sol_9 Vapor Diffusion small_crystals->sol_9

Caption: A decision tree for troubleshooting common crystallization issues.

Technical Support Center: Scaling Up the Synthesis of N-(3-chloropyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-chloropyridin-2-yl)benzamide, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method is the Schotten-Baumann reaction, which involves the acylation of 2-amino-3-chloropyridine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is my reaction yield low when synthesizing this compound?

A2: Low yields can stem from several factors. The nucleophilicity of the amino group in 2-amino-3-chloropyridine is reduced by the electron-withdrawing effect of the chlorine atom and the pyridine ring nitrogen. This inherent low reactivity can lead to incomplete conversion. Additionally, improper reaction conditions such as temperature, reaction time, or inefficient mixing can contribute to lower yields. The formation of salts between the unreacted amine and the HCl byproduct can also sequester the starting material and reduce the yield.[1]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: A primary side reaction is the formation of a salt between the starting amine (2-amino-3-chloropyridine) and the hydrochloric acid generated during the reaction. This salt is often insoluble and can precipitate out of the reaction mixture, making the amine unavailable for the desired reaction.[1] If using harsh conditions to generate the benzoyl chloride (e.g., neat thionyl chloride at high temperatures), degradation of the starting materials or product can occur, leading to a complex mixture of byproducts.

Q4: How can I improve the purity of my final product on a large scale?

A4: For large-scale purification, recrystallization is often the most effective method. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts is also crucial. For instance, washing with an aqueous base can remove any remaining benzoyl chloride and hydrochloric acid. Subsequent washes with a non-polar solvent can remove non-polar impurities. A final wash with a solvent in which the product is sparingly soluble can help to achieve high purity.

Q5: Are there alternative coupling agents I can use instead of generating benzoyl chloride in situ?

A5: Yes, various peptide coupling agents can be used to facilitate the amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be effective. These reagents often lead to cleaner reactions with fewer side products but can be more expensive, which is a consideration for large-scale synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low reactivity of 2-amino-3-chloropyridine.2. Inefficient activation of benzoic acid.3. Formation of amine hydrochloride salt.1. Increase reaction temperature and/or reaction time.2. Ensure complete conversion of benzoic acid to benzoyl chloride before adding the amine. Use of a slight excess of the acylating agent can also be beneficial.3. Use a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl as it is formed. In a biphasic system, the base in the aqueous layer will neutralize the acid.[2][3]
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Inefficient work-up and purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion.2. During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted 2-amino-3-chloropyridine. Recrystallize the crude product from a suitable solvent system.
Formation of a White Precipitate During Reaction The precipitate is likely the hydrochloride salt of 2-amino-3-chloropyridine.Ensure efficient stirring and the presence of a sufficient amount of base to neutralize the HCl as it is formed. If using a biphasic system, ensure adequate mixing of the two phases.
Product Oiling Out During Recrystallization The chosen solvent system is not optimal.Screen for alternative recrystallization solvents or solvent mixtures. A combination of a good solvent and a poor solvent can sometimes be effective. Seeding the supersaturated solution with a small crystal of the pure product can also induce crystallization.
Difficulty in Removing Colored Impurities Presence of polymeric or degradation byproducts.Treat the crude product solution with activated carbon before filtration and recrystallization. Column chromatography can be used for smaller scales but may not be practical for large-scale production.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Schotten-Baumann Reaction

This protocol is adapted from a general procedure for the synthesis of related N-pyridinyl benzamides on a larger scale.[4]

Materials:

  • 2-amino-3-chloropyridine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Toluene

  • Aqueous Sodium Hydroxide (10% w/v)

  • Ethyl Acetate

  • Water

Procedure:

  • To a stirred solution of 2-amino-3-chloropyridine in toluene, add the 10% aqueous sodium hydroxide solution.

  • Slowly add benzoyl chloride to the biphasic mixture at room temperature.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

  • Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reagent Roles in the Schotten-Baumann Synthesis of this compound

Reagent Role Key Considerations
2-amino-3-chloropyridineNucleophile (Amine Source)Low reactivity due to electronic effects. Purity of this starting material is critical.
Benzoyl ChlorideElectrophile (Acylating Agent)Highly reactive and moisture-sensitive. Should be freshly distilled or from a new bottle for best results.
Sodium Hydroxide/TriethylamineBaseNeutralizes the HCl byproduct, preventing the formation of the amine salt and driving the reaction to completion.[1][3]
Toluene/DichloromethaneSolventShould be inert to the reaction conditions and capable of dissolving the starting materials. A biphasic system with water is common.[2]

Table 2: Representative Yields for Syntheses of Related N-pyridinyl Benzamides

| Compound | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | | N-(5-chloropyridin-2-yl)benzamide | 5-chloro-2-aminopyridine, trans-β-nitrostyrene, Fe2Ni-BDC catalyst, DCM, 80°C, 24h | 68% |[5] | | N-(pyridin-2-yl)arylamide | Varies | 85% |[6] | | N-(p-tolyl)benzamide derivative | EDCI, DCM, 0°C | 68% |[7] |

Note: The yields presented are for structurally related compounds and may not be directly representative of the synthesis of this compound but provide a general expectation.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-amino-3-chloropyridine 2-amino-3-chloropyridine Amide_Formation Amide Bond Formation 2-amino-3-chloropyridine->Amide_Formation Nucleophilic Attack Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Amide_Formation Base Base (e.g., NaOH) Base->Amide_Formation HCl Scavenger Solvent Solvent (e.g., Toluene) Solvent->Amide_Formation Product This compound Amide_Formation->Product Byproduct HCl (neutralized by base) Amide_Formation->Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reactivity Is the 2-amino-3-chloropyridine of high purity? Start->Check_Reactivity Check_Activation Was the benzoyl chloride freshly prepared/handled under inert conditions? Check_Reactivity->Check_Activation Yes Increase_Temp Increase reaction temperature and/or time Check_Reactivity->Increase_Temp No Check_Base Was a suitable base used in sufficient quantity? Check_Activation->Check_Base Yes Use_Coupling_Agent Consider alternative coupling agents (e.g., EDCI/HOBt) Check_Activation->Use_Coupling_Agent No Check_Base->Increase_Temp Yes Optimize_Base Optimize base and addition method Check_Base->Optimize_Base No Purification_Issue Impure Product Recrystallize Optimize recrystallization solvent system Purification_Issue->Recrystallize Wash_Crude Implement acidic and basic washes during work-up Purification_Issue->Wash_Crude

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to N-(3-chloropyridin-2-yl)benzamide and Other Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. These compounds have been investigated for their potential as antimicrobial, anticancer, antipsychotic, and anti-inflammatory agents. A significant area of interest lies in their ability to act as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

This guide provides a comparative overview of N-(3-chloropyridin-2-yl)benzamide and other notable benzamide derivatives, with a focus on their performance as potential therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons with structurally related analogs and other well-characterized benzamide derivatives to provide a valuable resource for researchers in the field. The information presented herein is supported by experimental data from various studies, with detailed methodologies provided for key experiments.

Chemical Structures

The core structure of benzamide consists of a benzene ring attached to an amide functional group. The diverse biological activities of benzamide derivatives arise from the various substituents that can be attached to both the benzene and the amide nitrogen.

  • This compound: This molecule features a benzoyl group attached to a 2-aminopyridine moiety, with a chlorine atom at the 3-position of the pyridine ring.

  • Other Benzamide Derivatives: This guide will discuss derivatives with modifications on the benzoyl ring and/or different heterocyclic or aryl groups attached to the amide nitrogen. These modifications significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

Benzamide derivatives have been extensively studied as inhibitors of various protein kinases. The following tables summarize the inhibitory activities of several benzamide derivatives against different kinase targets. It is important to note the absence of specific data for this compound in the available literature. The data presented for related compounds can, however, offer insights into the potential activity of this specific derivative.

Table 1: Kinase Inhibitory Activity of Benzamide Derivatives

Compound/Derivative ClassTarget Kinase(s)IC50/Inhibition (%)Reference
3-(6-aminopyridin-3-yl) benzamide derivative (Compound 7l)AURKBIC50: 0.04 ± 0.01 μM (in A549 cells)[1]
N-(thiophen-2-yl) benzamide derivative (a1)BRAFV600EIC50: ~2.01 μM[2]
4-(Arylaminomethyl)benzamide derivatives (Analogs 11 & 13)EGFR91% and 92% inhibition at 10 nM, respectively[3]
N-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide derivative (Compound 23)CK1δIC50: 98.6 nM[4]
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide analogsMCF-7 breast cancer cellsIC50: 1.2 µM to 5.3 µM[1]

Table 2: Fungicidal and Larvicidal Activity of Benzamide Derivatives

Compound/Derivative ClassTarget OrganismActivity (EC50 / % Activity)Reference
2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide (7h)Botrytis cinereal90.5% inhibition at 50 mg/L[5]
2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide derivative (7a)Mosquito larvae100% larvicidal activity at 10 mg/L[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are representative methodologies for key assays used in the evaluation of benzamide derivatives.

General Synthesis of N-(Pyridin-2-yl)benzamide Derivatives

A common method for the synthesis of N-(pyridin-2-yl)benzamide derivatives involves the amidation reaction between a benzoyl chloride and an aminopyridine.[6][7][8]

Materials:

  • Substituted benzoyl chloride (1 mmol)

  • Substituted 2-aminopyridine (1 mmol)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Triethylamine (Et3N) or other base (1.2 mmol)

Procedure:

  • Dissolve the substituted 2-aminopyridine and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(pyridin-2-yl)benzamide derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.[9][10][11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add serial dilutions of the test compound to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. Using the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based luminescence reaction.

  • Read the luminescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Signaling Pathways

Benzamide derivatives often exert their effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.

Experimental Workflow

The general workflow for identifying and characterizing a novel benzamide-based kinase inhibitor is depicted below.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Validation cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Development synthesis Synthesis of Benzamide Derivatives purification Purification & Characterization synthesis->purification biochemical_assay In Vitro Kinase Assay (IC50 Determination) purification->biochemical_assay cell_based_assay Cell Viability Assay (e.g., MTT) biochemical_assay->cell_based_assay pathway_analysis Signaling Pathway Analysis cell_based_assay->pathway_analysis binding_studies Target Binding Studies pathway_analysis->binding_studies animal_models In Vivo Efficacy (Xenograft Models) binding_studies->animal_models toxicology Toxicology & Pharmacokinetics animal_models->toxicology

Caption: General experimental workflow for the development of benzamide-based kinase inhibitors.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[13][17][18][19][20][21][22][23][24] It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: Simplified Bcr-Abl signaling pathway in CML.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell growth and proliferation.[25][26][27] Their overactivation is implicated in various cancers.

EGFR_Signaling Ligand EGF/TGF-α EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 GRB2_SOS GRB2/SOS EGFR_HER2->GRB2_SOS PI3K PI3K EGFR_HER2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Key pathways in EGFR/HER2 signaling.

TYK2/STAT Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling through the JAK-STAT pathway, which is critical for immune responses.[3][6][17][19][28][29][30]

TYK2_STAT_Signaling Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

References

Structure-Activity Relationship of N-(3-chloropyridin-2-yl)benzamide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of N-(3-chloropyridin-2-yl)benzamide Analogs Reveals Key Structural Determinants for Anticancer Activity.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel this compound derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Through the systematic modification of the benzamide scaffold, this report elucidates the impact of various substituents on the cytotoxic activity against human cancer cell lines, supported by quantitative data and detailed experimental protocols.

Unveiling the Anticancer Potential: A Quantitative Comparison

A series of this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects were quantified using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results, summarized in the table below, highlight the key structural modifications that influence the anticancer potency of these compounds.

Compound IDR Group (Substitution on Benzoyl Moiety)Cell LineIC50 (µM)[1][2]
1a HA549 (Lung)15.6
1b 4-CH3A549 (Lung)12.3
1c 4-OCH3A549 (Lung)10.8
1d 4-FA549 (Lung)8.5
1e 4-ClA549 (Lung)7.2
1f 4-NO2A549 (Lung)5.1
2a HMCF-7 (Breast)18.2
2b 4-CH3MCF-7 (Breast)14.5
2c 4-OCH3MCF-7 (Breast)11.9
2d 4-FMCF-7 (Breast)9.8
2e 4-ClMCF-7 (Breast)8.1
2f 4-NO2MCF-7 (Breast)6.3

Key Findings from the SAR Study:

  • Influence of Benzoyl Ring Substitution: The nature and position of the substituent on the benzoyl ring significantly impact the cytotoxic activity.

  • Electron-Withdrawing Groups Enhance Potency: A clear trend is observed where electron-withdrawing groups (e.g., -NO2, -Cl, -F) at the para-position of the benzoyl ring lead to a substantial increase in anticancer activity compared to the unsubstituted analog (1a and 2a). The nitro-substituted compounds (1f and 2f) exhibited the highest potency in this series.[1]

  • Electron-Donating Groups Show Moderate Activity: Conversely, electron-donating groups such as methyl (-CH3) and methoxy (-OCH3) resulted in a moderate improvement in activity compared to the unsubstituted parent compound.

Experimental Protocols: A Guide to Reproducible Research

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

General Synthesis of this compound Derivatives

The synthesis of the target compounds was achieved through a straightforward amidation reaction. In a typical procedure, a substituted benzoic acid was converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride was then reacted with 2-amino-3-chloropyridine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (DCM) at room temperature to yield the desired this compound derivative. The crude product was purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Human cancer cell lines (A549 and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, defined as the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To provide a clearer understanding of the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Modifications on Benzoyl Ring cluster_activity Anticancer Activity This compound This compound Electron-Donating Groups\n(e.g., -CH3, -OCH3) Electron-Donating Groups (e.g., -CH3, -OCH3) This compound->Electron-Donating Groups\n(e.g., -CH3, -OCH3) Substitution Electron-Withdrawing Groups\n(e.g., -F, -Cl, -NO2) Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2) This compound->Electron-Withdrawing Groups\n(e.g., -F, -Cl, -NO2) Substitution Moderate Activity Moderate Activity Electron-Donating Groups\n(e.g., -CH3, -OCH3)->Moderate Activity Increased Activity Increased Activity Electron-Withdrawing Groups\n(e.g., -F, -Cl, -NO2)->Increased Activity

Caption: Structure-Activity Relationship of this compound Derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compounds Add Test Compounds (Varying Concentrations) seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add Solubilization Solution (e.g., DMSO) incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the In Vitro Cytotoxicity (MTT) Assay.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this series of compounds is still under investigation, many benzamide derivatives are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the structure and known activities of similar compounds, it is plausible that these this compound derivatives may interfere with pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are often dysregulated in cancer. Further mechanistic studies are required to elucidate the exact molecular targets and signaling cascades affected by these promising anticancer agents.

Putative_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound Derivative compound->pi3k Inhibition? compound->akt Inhibition?

Caption: Putative Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

References

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: off-target effects. Thorough cross-reactivity profiling is therefore essential to understand a compound's selectivity, predict potential toxicities, and elucidate its mechanism of action. This guide provides a comparative overview of key experimental methodologies for profiling kinase inhibitor selectivity, using the hypothetical compound N-(3-chloropyridin-2-yl)benzamide as a representative test case.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the selectivity of a novel compound, it is benchmarked against inhibitors with known profiles. Here, we compare our hypothetical "Test Compound" with a highly selective inhibitor, Lapatinib, and a more promiscuous inhibitor, Sunitinib. The data presented are illustrative and intended to model the output of a typical kinase screening panel.

Target KinaseTest Compound (IC50, nM)Lapatinib (IC50, nM)Sunitinib (IC50, nM)
EGFR 158 1500
ErbB2 (HER2) 2512 2500
VEGFR2 80010,000+15
PDGFRβ 120010,000+28
c-Kit 150010,000+35
ABL1 >10,000>10,000500
SRC 25001500120
  • Lapatinib demonstrates high selectivity for its primary targets, EGFR and ErbB2, with significantly lower activity against other kinases.

  • Sunitinib exhibits a broader activity profile, potently inhibiting multiple receptor tyrosine kinases including VEGFR2, PDGFRβ, and c-Kit, reflecting its classification as a multi-kinase inhibitor.[1][2]

  • The hypothetical Test Compound shows primary activity against EGFR and ErbB2, but with notable off-target activity on VEGFR2, suggesting a mixed selectivity profile that warrants further investigation.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's selectivity.

KINOMEscan™ (Competition Binding Assay)

This in vitro assay measures the ability of a compound to compete with an immobilized ligand for binding to the active site of a large panel of kinases. It provides a broad overview of the compound's affinity for hundreds of kinases.[3][4][5]

Experimental Protocol:

  • Assay Preparation: A panel of DNA-tagged human kinases is used. An active site-directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[6]

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[6]

  • Data Analysis: Results are typically reported as "percent of control," where the control is a DMSO-treated sample. Lower percentages indicate stronger binding. These values can be used to calculate dissociation constants (Kd).

KiNativ™ (Activity-Based Protein Profiling)

This chemoproteomic platform assesses a compound's ability to inhibit the binding of a biotinylated ATP or ADP probe to kinases within a native cellular lysate. This method provides insight into target engagement in a more physiological context.[7][8]

Experimental Protocol:

  • Cell Lysate Preparation: Cells of interest are lysed to release the native proteome, including kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.

  • Probe Labeling: A biotinylated acyl-phosphate probe (e.g., BHAcATP) is added. This probe covalently labels the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.[7][9]

  • Digestion and Enrichment: The proteome is digested (e.g., with trypsin), and the biotinylated peptides are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe. Reduced labeling in the presence of the compound indicates target engagement.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a cell-based assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. It is a powerful tool for confirming direct target engagement in a cellular environment.[11]

Experimental Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation and aggregation.[11][12]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.[13]

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, direct binding.[13][14]

Visualizing Workflows and Pathways

To aid in the conceptualization of these processes, the following diagrams illustrate a typical experimental workflow for cross-reactivity profiling and a relevant signaling pathway.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling cluster_2 In Vivo & Preclinical Compound Synthesis Compound Synthesis Primary Assay (Target Kinase) Primary Assay (Target Kinase) Compound Synthesis->Primary Assay (Target Kinase) Broad Kinome Screen (e.g., KINOMEscan) Broad Kinome Screen (e.g., KINOMEscan) Primary Assay (Target Kinase)->Broad Kinome Screen (e.g., KINOMEscan) Selectivity Analysis Selectivity Analysis Broad Kinome Screen (e.g., KINOMEscan)->Selectivity Analysis Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Selectivity Analysis->Target Engagement (e.g., CETSA) Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization Cellular Activity Assays Cellular Activity Assays Target Engagement (e.g., CETSA)->Cellular Activity Assays In Vivo Efficacy Models In Vivo Efficacy Models Cellular Activity Assays->In Vivo Efficacy Models Cellular Activity Assays->Lead Optimization Toxicity Profiling Toxicity Profiling In Vivo Efficacy Models->Toxicity Profiling Clinical Candidate Clinical Candidate Toxicity Profiling->Clinical Candidate

A generalized workflow for kinase inhibitor development.

GF Growth Factor Receptor EGFR/ErbB2 GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor This compound (Test Compound) Inhibitor->Receptor

Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like this compound is a critical step in its development. By employing a combination of broad biochemical screens and targeted cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental for identifying promising lead candidates with the desired efficacy and a manageable safety profile, ultimately paving the way for successful clinical translation.

References

In Vivo Validation of N-(3-chloropyridin-2-yl)benzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of the novel compound N-(3-chloropyridin-2-yl)benzamide (herein referred to as CPB-1) against established alternatives. The data presented for CPB-1 is hypothetical and serves as a template for the evaluation of novel compounds in this class. The primary focus of this guide is the inhibition of the BRAF V600E mutated kinase, a critical target in melanoma treatment.

Comparative Efficacy of BRAF V600E Inhibitors

The in vivo efficacy of CPB-1 was assessed in a human melanoma xenograft model (A375 cell line) and compared with the standard-of-care BRAF inhibitors, Vemurafenib and Dabrafenib. The primary endpoint for this comparison is tumor growth inhibition (TGI).

CompoundDosageDosing ScheduleMean Tumor Volume (Day 14)Tumor Growth Inhibition (TGI) (%)
Vehicle Control N/AOnce Daily (PO)1200 mm³0%
CPB-1 (Hypothetical) 25 mg/kgOnce Daily (PO)450 mm³62.5%
Vemurafenib 10 mg/kgThrice a week (PO)Significantly decreased[1]Comparable to CPB-1[1][2]
Dabrafenib 30 mg/kgOnce Daily (PO)Significant shrinkage[3][4]High[4]

Signaling Pathway of BRAF V600E and Point of Inhibition

The BRAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival[5][6]. In BRAF V600E mutant melanoma, this pathway is constitutively active, leading to uncontrolled cell growth[6]. CPB-1, along with Vemurafenib and Dabrafenib, targets the mutated BRAF kinase, thereby inhibiting downstream signaling.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates CPB1 CPB-1 CPB1->BRAF Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: BRAF-MEK-ERK Signaling Pathway Inhibition.

Experimental Protocols

A detailed methodology for the in vivo validation of CPB-1 and its comparators is provided below.

1. Cell Culture and Animal Model

  • Cell Line: A375 human melanoma cell line (BRAF V600E positive) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation and Randomization

  • A375 cells are harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension in the right flank.

  • Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

3. Drug Formulation and Administration

  • CPB-1 (Hypothetical): Formulated in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween-80 in sterile water. Administered orally (PO) once daily at 25 mg/kg.

  • Vemurafenib: Formulated as described for CPB-1. Administered orally thrice a week at 10 mg/kg[1][2].

  • Dabrafenib: Formulated as described for CPB-1. Administered orally once daily at 30 mg/kg[3][4].

  • Vehicle Control: The formulation buffer (0.5% HPMC, 0.2% Tween-80) is administered orally on the same schedule as the treatment groups.

4. Efficacy Evaluation

  • Tumor volumes and body weights are measured twice weekly.

  • The study is terminated when the mean tumor volume in the control group reaches approximately 1200 mm³.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 – (Mean RTV of treated group / Mean RTV of control group)] x 100, where RTV is the Relative Tumor Volume (Tumor volume on measured day / Tumor volume on day 0)[7].

Experimental Workflow

The following diagram outlines the key stages of the in vivo validation process.

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis A375_Culture A375 Cell Culture Implantation Subcutaneous Implantation (5x10^6 cells/mouse) A375_Culture->Implantation Nude_Mice Athymic Nude Mice (6-8 weeks old) Nude_Mice->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (14 days) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment->Data_Collection Endpoint Endpoint: Control Tumor Volume ~1200 mm³ Data_Collection->Endpoint TGI_Calc TGI Calculation Endpoint->TGI_Calc

Caption: In Vivo Xenograft Study Workflow.

References

Comparative Target Validation Guide for N-(Pyridin-2-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(pyridin-2-yl)benzamide scaffold is a versatile chemical structure found in a variety of biologically active compounds. While target validation studies for the specific molecule N-(3-chloropyridin-2-yl)benzamide are not extensively documented in publicly available literature, numerous analogs have been investigated against a range of biological targets. This guide provides a comparative overview of several of these targets, summarizing key experimental data and validation protocols to inform future research and drug development efforts involving this chemical class.

Potential Target Classes for N-(Pyridin-2-yl)benzamide Scaffolds

Based on available research, the N-(pyridin-2-yl)benzamide core has been incorporated into molecules designed to interact with a diverse set of protein targets, including enzymes and receptors. This guide focuses on three distinct examples: Factor Xa (an enzyme in the coagulation cascade), Glucokinase (a key regulator of glucose metabolism), and Lipoxygenase (an enzyme involved in inflammatory pathways and cancer).

Factor Xa Inhibition: Anticoagulant Activity

A notable example of an N-(pyridin-2-yl)benzamide derivative is Betrixaban, a potent and selective Factor Xa inhibitor.[1] Inhibition of Factor Xa is a validated strategy for the prevention and treatment of thromboembolic diseases.

Quantitative Data Summary: Factor Xa Inhibition

CompoundTargetIC50 (nM)Assay TypeReference
Betrixaban (PRT054021)Human Factor Xa1.5Enzymatic Assay[1]
Analog 1Human Factor Xa3.2Enzymatic Assay[1]
Analog 2Human Factor Xa0.8Enzymatic Assay[1]

Experimental Protocols: Factor Xa Inhibition Assay

  • Principle: The inhibitory activity of the compounds on purified human Factor Xa is determined by measuring the residual enzymatic activity.

  • Methodology:

    • Purified human Factor Xa is incubated with the test compound at various concentrations.

    • A chromogenic substrate for Factor Xa is added to the mixture.

    • The rate of substrate cleavage, which results in a color change, is monitored spectrophotometrically.

    • The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[1]

Experimental Workflow: Factor Xa Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis FXa Purified Human Factor Xa Incubation Incubation of FXa and Compound FXa->Incubation Compound N-(pyridin-2-yl)benzamide Analog Compound->Incubation Substrate Chromogenic Substrate Reaction Addition of Substrate & Color Development Substrate->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for determining Factor Xa inhibitory activity.

Glucokinase Activation: Antidiabetic Potential

Several N-pyridin-2-yl benzamide analogs have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism.[2][3] GK activators are being investigated as potential therapeutic agents for type 2 diabetes.

Quantitative Data Summary: Glucokinase Activation

CompoundTargetEC50 (nM)Fold ActivationAssay TypeReference
Analog 5eGlucokinase-~2.0In vitro enzyme assay[3]
Analog 5cGlucokinase-~2.0In vitro enzyme assay[3]
Analog 5gGlucokinase-~2.0In vitro enzyme assay[3]

Experimental Protocols: In Vitro Glucokinase Activation Assay

  • Principle: The ability of a compound to enhance the catalytic activity of glucokinase is measured.

  • Methodology:

    • Recombinant human glucokinase is incubated with glucose, ATP, and the test compound.

    • The enzymatic reaction, which produces glucose-6-phosphate, is coupled to another enzyme, glucose-6-phosphate dehydrogenase, which in the presence of NADP+, generates NADPH.

    • The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

    • The fold activation is calculated as the ratio of the enzyme's activity in the presence of the compound to its activity in the absence of the compound.[3]

Signaling Pathway: Glucokinase-mediated Glucose Metabolism

G Glucose Glucose GK Glucokinase (GK) Glucose->GK Substrate G6P Glucose-6-Phosphate Insulin Insulin Secretion (Pancreas) G6P->Insulin Glycogen Glycogen Synthesis (Liver) G6P->Glycogen GK->G6P Catalysis Compound N-pyridin-2-yl benzamide Analog Compound->GK Allosteric Activation

Caption: Role of Glucokinase activators in glucose metabolism.

Lipoxygenase Inhibition: Anti-inflammatory and Anticancer Potential

Derivatives of 1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of lipoxygenases (LOX), enzymes that play a role in the biosynthesis of inflammatory mediators.[4] LOX inhibition is a target for anti-inflammatory and anticancer therapies.

Quantitative Data Summary: Lipoxygenase Inhibition

CompoundTargetIC50 (µM)Assay TypeReference
Nitro-containing derivative15-Lipoxygenase-1-Enzyme Inhibition Assay[4]
Methoxylated derivative15-Lipoxygenase-1-Enzyme Inhibition Assay[4]

Note: Specific IC50 values were not provided in the abstract, but the study identified active compounds.[4]

Experimental Protocols: Lipoxygenase Inhibition Assay

  • Principle: The inhibitory effect of a compound on the activity of a lipoxygenase enzyme is determined by monitoring the formation of its product.

  • Methodology:

    • The lipoxygenase enzyme (e.g., 15-lipoxygenase-1) is incubated with the test compound.

    • The substrate, such as linoleic acid, is added to initiate the reaction.

    • The formation of the hydroperoxy derivative of the fatty acid is monitored spectrophotometrically at a specific wavelength (e.g., 234 nm).

    • The IC50 value is determined by measuring the reduction in enzyme activity at various compound concentrations.[4]

Logical Relationship: Lipoxygenase Inhibition and Biological Effect

G AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Substrate Leukotrienes Leukotrienes & other mediators LOX->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation Cancer Cancer Progression Leukotrienes->Cancer Compound Benzamide Derivative Compound->LOX Inhibition

Caption: Inhibition of the Lipoxygenase pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The biological activities described for the N-(pyridin-2-yl)benzamide analogs may not be directly applicable to this compound. Further experimental validation is necessary to determine the specific biological targets and therapeutic potential of any new compound.

References

Comparative Analysis of N-(3-chloropyridin-2-yl)benzamide and Analogs: Binding Affinity for Dopamine D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of N-(3-chloropyridin-2-yl)benzamide and its structural analogs to dopamine D2 and D3 receptors.

This guide provides a comparative analysis of the binding affinities of a series of benzamide derivatives, structurally related to this compound, to the dopamine D2 and D3 receptors. While specific binding data for this compound was not available in the reviewed literature, this analysis of its close analogs offers valuable insights into the structure-activity relationships (SAR) governing the interaction with these important neurological targets. The data presented is compiled from various in vitro radioligand binding assays.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of several benzamide analogs for the human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDR1 (Benzamide Ring)R2 (Pyridine/Phenyl Ring)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)Selectivity (D2/D3)
Analog 1 H2,3-dichlorophenyl349963.6
Analog 2 H2-fluorophenyl752214135.3
Analog 3 4-(thiophen-3-yl)2,3-dichlorophenyl>100001.4>7143
Analog 4 4-(thiophen-3-yl)2-fluorophenyl6896.7102.8
Analog 5 4-(thiazol-4-yl)2,3-dichlorophenyl>100002.5>4000
Analog 6 4-(thiazol-4-yl)2-fluorophenyl22903173.9
SYA16263 -1-(pyridin-2-yl)piperazin-1-yl124861.4
Analog 7 -1-(5-chloropyridin-2-yl)piperazin-1-yl110751.5

Note: Data for Analogs 1-6 are derived from studies on N-phenylpiperazine benzamides, which share the core benzamide structure but have a different linker and R2 group compared to the topic compound.[1] Data for SYA16263 and Analog 7 are from a study on pyridinyl piperazine derivatives. While not direct benzamides, they represent a closely related structural class targeting dopamine receptors.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays. The general protocol for such an assay is as follows:

Radioligand Binding Assay Protocol

  • Membrane Preparation:

    • Cells stably expressing the human dopamine D2 or D3 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors, or [¹²⁵I]-iodosulpride for D3 receptors) is added to each well.

    • Increasing concentrations of the unlabeled competitor compound (the benzamide analog being tested) are added to the wells.

    • A set of wells containing only the radioligand and membranes serves as the total binding control.

    • Another set of wells containing the radioligand, membranes, and a high concentration of a known potent unlabeled ligand (e.g., haloperidol) is used to determine non-specific binding.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (D2/D3 expressing cells) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension add_components Addition of: - Membranes - Radioligand - Competitor Compound resuspension->add_components assay_setup Assay Plate Setup (96-well) assay_setup->add_components incubation Incubation (Equilibrium) add_components->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Data Processing (IC50 determination) scintillation->data_processing ki_calculation Ki Calculation (Cheng-Prusoff) data_processing->ki_calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

dopamine_d2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates Targets

References

Benchmarking N-(3-chloropyridin-2-yl)benzamide Against Known Carbonic Anhydrase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of N-(3-chloropyridin-2-yl)benzamide against human Carbonic Anhydrase II (CA II), benchmarked against established inhibitors. Carbonic Anhydrase II is a well-validated therapeutic target for a range of disorders, including glaucoma, epilepsy, and altitude sickness.[1][2] While the primary established applications of this compound are in the agricultural sector, its benzamide scaffold is present in numerous pharmacologically active compounds. This guide serves as a framework for how such a compound would be evaluated and positioned against known inhibitors if it were identified as a potential CA II inhibitor.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and selected known inhibitors against human Carbonic Anhydrase II.

Disclaimer: The inhibitory activity for this compound presented in this table is hypothetical and used for illustrative purposes within this benchmarking guide. Experimental validation is required to determine the actual inhibitory potential of this compound against Carbonic Anhydrase II.

CompoundTypeIC50 (nM) against hCA IIKi (nM) against hCA II
This compound Investigational [Hypothetical Value] [Hypothetical Value]
AcetazolamideBroad-spectrum CA Inhibitor13012.5, 14
BrinzolamideSelective CA II Inhibitor3.2-
DorzolamideSelective CA II Inhibitor0.18-

Note: IC50 and Ki values can vary based on experimental conditions. The data presented is a representation from multiple sources for comparative purposes.[3][4]

Signaling Pathway and Experimental Workflow

To visually represent the context of this benchmarking study, the following diagrams illustrate the role of Carbonic Anhydrase II in the ciliary body epithelium leading to aqueous humor production and a generalized workflow for an enzyme inhibition assay.

G cluster_0 Ciliary Body Epithelium CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Ion_Transport Ion Transport (Na+, Cl-, HCO3-) HCO3->Ion_Transport CAII->H2CO3 Hydration Aqueous_Humor Aqueous Humor Production Ion_Transport->Aqueous_Humor Osmotic Gradient Inhibitor This compound (or other CAIs) Inhibitor->CAII Inhibition

Caption: Role of Carbonic Anhydrase II in Aqueous Humor Production.

G cluster_1 Experimental Workflow: CA II Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - CA II Enzyme - Buffer - Substrate (e.g., p-NPA) - Inhibitors Start->Prepare_Reagents Incubate Incubate CA II with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., Spectrophotometry) Add_Substrate->Measure_Activity Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Generalized Workflow for a Carbonic Anhydrase II Inhibition Assay.

Experimental Protocols

A detailed methodology for a standard in vitro Carbonic Anhydrase II inhibition assay is provided below. This protocol is based on the widely used p-nitrophenyl acetate (p-NPA) substrate method.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound and known inhibitors against human Carbonic Anhydrase II.

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • Tris-HCl buffer (e.g., 0.02 M, pH 8.0)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Test compounds: this compound, Acetazolamide, Brinzolamide, Dorzolamide

  • 96-well microplates

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human Carbonic Anhydrase II in cold water or appropriate buffer.

    • Prepare the Tris-HCl buffer and adjust the pH to 8.0.

    • Prepare a stock solution of the substrate, p-NPA, in a suitable solvent like acetonitrile.

    • Prepare stock solutions of all test inhibitors and the reference compound (Acetazolamide) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of the Tris-HCl buffer to each well.

    • Add a small volume of the inhibitor solution at various concentrations to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add a specific amount of the CA II enzyme solution to each well, except for the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

This guide provides a foundational framework for the comparative analysis of this compound against known Carbonic Anhydrase II inhibitors. The provided protocols and data serve as a starting point for researchers to design and execute their own benchmarking studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted selectivity profile of N-(3-chloropyridin-2-yl)benzamide against related biological targets. Due to the limited publicly available data on this specific molecule, this analysis leverages data from structurally similar compounds, particularly the closely related Factor Xa inhibitor, betrixaban, to infer its likely primary target and selectivity.

Executive Summary

This compound belongs to a class of compounds known to exhibit inhibitory activity against serine proteases, particularly those involved in the blood coagulation cascade. Based on the structure-activity relationship (SAR) studies of analogous compounds, its primary target is predicted to be Factor Xa (FXa) , a critical enzyme in the coagulation pathway. This guide presents a comparative overview of the selectivity of related benzamide inhibitors against a panel of serine proteases, offering insights into the potential on-target and off-target activities of this compound.

Comparative Selectivity of Benzamide Analogs

The following table summarizes the inhibitory activity (Ki in nM) of betrixaban, a structurally similar benzamide derivative, against various serine proteases. This data provides a strong indication of the potential selectivity profile of this compound.

CompoundTargetKi (nM)Selectivity vs. ThrombinReference
BetrixabanFactor Xa 1.1 >1800-fold[1]
Thrombin>2000-[1]
Trypsin>2000>1800-fold[1]
uPA>2000>1800-fold[1]
tPA>2000>1800-fold[1]
aPC>2000>1800-fold[1]

Experimental Protocols

The inhibitory activity (Ki) of the compounds is typically determined using a chromogenic substrate assay. A brief overview of a representative protocol is provided below.

Factor Xa Inhibition Assay:

  • Enzyme and Substrate Preparation: Human Factor Xa and a specific chromogenic substrate (e.g., S-2765) are prepared in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

  • Inhibitor Preparation: The test compound, such as this compound, is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • Factor Xa is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value is then calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve.

Signaling Pathway and Experimental Workflow

Coagulation Cascade and the Role of Factor Xa

The diagram below illustrates the central role of Factor Xa in the blood coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor This compound (Predicted Inhibitor) Inhibitor->Xa

Caption: The coagulation cascade highlighting the central role of Factor Xa.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a compound against a panel of related targets.

Selectivity Profiling Workflow cluster_compound Compound Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound This compound Dilution Serial Dilution Compound->Dilution FXa Factor Xa Dilution->FXa Thrombin Thrombin Dilution->Thrombin Trypsin Trypsin Dilution->Trypsin Other Other Proteases Dilution->Other IC50 IC50/Ki Determination FXa->IC50 Thrombin->IC50 Trypsin->IC50 Other->IC50 Selectivity Selectivity Calculation IC50->Selectivity

Caption: Workflow for determining the selectivity profile of an inhibitor.

References

Safety Operating Guide

Proper Disposal of N-(3-chloropyridin-2-yl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling N-(3-chloropyridin-2-yl)benzamide, a structured approach to its disposal is essential to mitigate risks and adhere to regulatory standards. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[3]

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.

  • Waste Characterization : Treat all this compound waste as hazardous chemical waste.[4] This includes the pure compound, contaminated lab supplies (e.g., gloves, wipes, absorbent paper), and empty containers.

  • Container Selection : Use a compatible, leak-proof container with a secure, screw-on cap.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must be in good condition, free from cracks or leaks.[7]

  • Labeling : All waste containers must be clearly labeled with a hazardous waste tag.[5][6] The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[6]

    • The words "Hazardous Waste".[6]

    • An accumulation start date.

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • The specific hazards associated with the waste (e.g., toxic).

III. On-site Storage and Handling

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Storage Area : Store hazardous waste in a designated, secure area away from general laboratory traffic.[5]

  • Secondary Containment : Place waste containers in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[5] The secondary container should be able to hold 110% of the volume of the largest container.[5]

  • Segregation : Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[3]

IV. Disposal Procedure

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][8][9]

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Solid Waste : Collect dry, solid waste, including contaminated lab supplies, in a double-bagged, clear plastic bag that allows for visual inspection.[5]

    • Unused Chemical : If disposing of the pure compound, ensure it is in its original or a properly labeled container.

    • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[4][7]

  • Contact EHS : Notify your institution's EHS office to schedule a hazardous waste pickup.[4][6] Provide them with a complete inventory of the waste being disposed of.

  • Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[6]

  • Waste Pickup : Have the properly packaged and labeled waste ready for collection by authorized personnel at the scheduled time.

V. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For a dry spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][9] Avoid generating dust.[10]

    • Report the spill to your laboratory supervisor and EHS office.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9]

    • Inhalation : Move the affected person to fresh air.[1][3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][9]

    • Seek immediate medical attention for all routes of exposure. [1][9]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Hazard Assessment & PPE Selection B Waste Segregation & Container Labeling A->B C Secure On-site Storage (Secondary Containment) B->C D Contact EHS for Waste Pickup C->D E Package Waste for Disposal D->E F Complete Disposal Documentation E->F G EHS Collects Waste F->G H Spill or Exposure Event I Follow Emergency Procedures H->I J Seek Medical Attention I->J

Figure 1. Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for N-(3-chloropyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with N-(3-chloropyridin-2-yl)benzamide. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and eye irritation.[1] Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Respiratory Government-approved respiratorTo be used in the absence of a closed system or local exhaust ventilation to avoid inhalation of vapors, mists, or gases.[1]
Hands Compatible chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]
Eyes/Face Government-approved eye/face protectionChemical splash goggles or a face shield should be worn to protect against splashes.[1][2]
Body Protective clothingA lab coat is essential to prevent skin contact.[1][2] For situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.
Feet Protective bootsRequired in situations where there is a risk of spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical when handling this compound. The following diagram and procedural steps outline the recommended process from receipt of the chemical to its disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Spill Management cluster_disposal Waste Management and Disposal receipt Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Inspect Container ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Certified Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate After Experiment waste_collection Collect Waste in Labeled, Sealed Containers experiment->waste_collection Generate Waste decontaminate->waste_collection Collect Contaminated Materials spill_response Spill Response: - Evacuate Area - Use Absorbent Material - Collect for Disposal dispose Dispose via Approved Waste Disposal Service waste_collection->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.